Ibrexafungerp's action is characterized by its unique binding and potent activity against resistant fungi.
| Organism | This compound MIC₅₀ / MIC₉₀ (μg/mL) | Context / Notes |
|---|---|---|
| Candida auris | 0.5 / 1.0 [3] | Activity superior to fluconazole and comparable to echinocandins; effective against isolates with Fks1 S639F mutation [3]. |
| C. glabrata (echinocandin-resistant) | 0.125 – 1 [3] | Retains potency against strains with FKS1 and FKS2 hotspot mutations [3] [1]. |
| C. krusei | 0.5 – 1 [3] | — |
| C. tropicalis | <0.03 – 1 [3] | — |
| C. parapsilosis | 0.25 – 1 [3] | — |
Research on this compound utilizes standardized in vitro and in vivo models to evaluate its antifungal properties.
The following diagram illustrates the logical flow of key experiments used to characterize this compound's mechanism and efficacy.
Key experimental stages for characterizing this compound.
This compound's unique profile adresses key challenges in medical mycology.
The development of ibrexafungerp began with the discovery of enfumafungin, a triterpene glycoside natural product isolated from the fungus Hormonema carpetanum [1] [2]. This compound was identified through high-throughput screening of natural products for antifungal activity [1].
Researchers conducted semi-synthetic modifications of the enfumafungin structure to improve its properties. Key structural optimizations focused on the core phenanthropyran ring system, leading to the creation of this compound (initially known as SCY-078 or MK-3118) [1] [3] [2]. The primary goals of this optimization were to enhance oral bioavailability, metabolic stability, and antifungal potency while maintaining the favorable mechanism of action of the parent compound [1] [2].
The diagram below illustrates the key stages in the discovery and development process.
This compound is a first-in-class triterpenoid antifungal (or "fungerp") that inhibits the enzyme β-(1,3)-D-glucan synthase [4] [1] [3]. This enzyme is crucial for synthesizing β-(1,3)-D-glucan, a key polymer that provides structural integrity to the fungal cell wall [1]. Inhibition leads to compromised cell wall integrity, osmotic instability, and eventual cell lysis and death [1].
While both this compound and echinocandins target the same enzyme, they bind to distinct sites. Echinocandins target the catalytic Fks1p subunit, whereas this compound targets the Rho1p regulatory subunit [4] [1]. This difference results in limited cross-resistance between the two drug classes [1] [2].
The table below summarizes key pharmacologic properties.
| Property | Description |
|---|---|
| Mechanism of Action | Inhibition of β-(1,3)-D-glucan synthase (via Rho1p subunit) [4] [1] |
| Spectrum of Activity | Broad-spectrum against Candida spp. (including azole-/echinocandin-resistant strains), Aspergillus spp., Pneumocystis jirovecii [1] [2] |
| Key Resistance Mutations | Primarily mutations in FKS1 and FKS2 genes (e.g., F625del, F659del, W715L, A1390D), though less impact than on echinocandins [1] |
| Primary Metabolic Pathway | CYP3A4 hydroxylation, followed by glucuronide or sulfate conjugation [4] [3] |
The following table summarizes the foundational experiments and clinical trials that demonstrated the efficacy of this compound.
| Study Type / Model | Key Methodology / Protocol | Major Findings / Outcome |
|---|---|---|
| In Vitro Susceptibility (Candida) | Broth microdilution (CLSI/EUCAST methods) to determine Minimum Inhibitory Concentrations (MICs) against Candida spp. [2] | MICs: 0.06–2 mg/L against C. albicans and C. tropicalis; 0.25–1 mg/L against C. parapsilosis; 0.5–2 mg/L against C. glabrata and C. krusei [2] |
| In Vivo Efficacy (Murine Model) | Murine model of invasive candidiasis; oral administration of this compound [2] | Achieved efficacy endpoints at concentrations safely attained in humans; high drug penetration at infection sites (e.g., liver abscesses) [2] |
| Phase 3 Clinical Trial (VVC) | VANISH-303 (NCT03734991) & VANISH-306 (NCT03987620): Multicenter, randomized, double-blind, placebo-controlled trials in women with acute VVC [4] [2] | This compound demonstrated statistically significant superiority over placebo in primary (complete clinical cure at 8-14 days) and key secondary endpoints [5] [2] |
This compound's development pipeline extends beyond its initial approved uses.
This compound represents a significant advancement in antifungal therapy. Its development from a natural product to a semi-synthetic derivative successfully addressed key limitations of existing therapies, most notably providing oral bioavailability alongside a novel binding site on a well-established target. This profile makes it a promising agent for treating resistant fungal infections in both outpatient and hospital settings.
The table below summarizes the in vitro activity of ibrexafungerp against various Candida species from a large study of European blood isolates [1]. The MIC (Minimum Inhibitory Concentration) is the lowest concentration of the drug that inhibits fungal growth; a lower MIC indicates greater potency.
| Candida Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) |
|---|---|---|---|---|---|
| C. albicans | 163 | 0.016 – 0.5 | 0.06 | 0.125 | 0.062 |
| C. glabrata | 60 | 0.06 – 4 | 0.25 | 0.5 | 0.221 |
| C. parapsilosis | 108 | 0.03 – ≥8 | 0.5 | 1 | 0.387 |
| C. tropicalis | 40 | 0.06 – ≥8 | 0.5 | 2 | 0.517 |
| C. krusei | 29 | 0.25 – 2 | 1 | 1 | 0.881 |
| C. auris | 22 | 0.25 – 1 | 0.5 | 1 | 0.5 |
This data shows this compound is highly active against common Candida species [1]. Another study confirms its potent activity against Candida albicans from both vaginal and blood samples, with MICs ranging from 0.03 mg/L to 0.25 mg/L, including against isolates with reduced azole susceptibility [2].
This compound shows consistent activity against the emerging, often multidrug-resistant pathogen Candida auris.
The following diagram illustrates the logical relationship and experimental evidence connecting the in vitro findings to the in vivo outcomes.
The robust data on this compound's activity is generated through standardized, internationally recognized methods.
The primary methodology used in the cited studies is the broth microdilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) standard [1]. The specific procedure is outlined below:
Key details of the protocol:
The in vivo efficacy of this compound against C. auris was demonstrated in a well-established murine model [3]:
Ibrexafungerp exhibits potent in vitro activity against a wide range of medically relevant Candida species, including azole- and echinocandin-resistant isolates [1]. The table below summarizes the minimum inhibitory concentration (MIC) data from a European study of 434 blood isolates [1].
| Species (Number of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | Geometric Mean MIC (mg/L) | MIC Range (mg/L) |
|---|---|---|---|---|
| C. albicans (163) | 0.06 | 0.125 | 0.062 | 0.016 - 0.5 |
| C. glabrata (60) | 0.25 | 0.5 | 0.164 | 0.03 - 1 |
| C. tropicalis (40) | 0.5 | 2 | 0.517 | 0.06 - ≥8 |
| C. krusei (29) | 1 | 2 | 0.931 | 0.25 - 2 |
| C. parapsilosis (108) | 0.5 | 1 | 0.393 | 0.06 - ≥8 |
| C. orthopsilosis (20) | 2 | 4 | 1.319 | 0.5 - 4 |
| C. auris (22) | 0.5 | 1 | 0.5 | 0.125 - 1 |
This compound demonstrates promising activity against various Aspergillus species, inhibiting both azole-susceptible and azole-resistant strains by measuring the Minimal Effective Concentration (MEC) [4].
| Species/Species Complex | MEC50 (mg/L) [EUCAST] | MEC90 (mg/L) [EUCAST] | Geometric Mean (GM) MEC (mg/L) [EUCAST] |
|---|---|---|---|
| A. fumigatus sensu stricto (Azole-Susceptible) | 0.03 | 0.12 | 0.040 |
| A. fumigatus sensu stricto (Azole-Resistant) | 0.06 | 0.25 | 0.092 |
| A. lentulus | 0.06 | 0.12 | 0.058 |
| A. niger complex (A. tubingensis) | 0.12 | 0.25 | 0.137 |
| A. terreus complex | 0.25 | 0.5 | 0.241 |
| A. circumdatii complex | 0.25 | 0.5 | 0.232 |
| A. ustus complex (A. calidoustus) | 0.5 | 1 | 0.503 |
| A. alliaceus | 8 | ≥16 | 7.869 |
The quantitative data in the tables above were generated using standardized reference methods. Here are the detailed protocols:
Protocol for Candida spp. Susceptibility Testing (EUCAST Method) [1]
Protocol for Aspergillus spp. Susceptibility Testing (EUCAST and CLSI Methods) [4]
The following diagram illustrates the unique mechanism of action of this compound and the associated resistance mechanisms.
This unique binding to the Rho1p subunit differentiates it from echinocandins and explains its activity against some echinocandin-resistant isolates [2] [3].
This table consolidates key pharmacokinetic metrics for a standard 300 mg oral dose, as established in clinical trials [1] [2].
| Parameter | Value (Fasting State) | Value (Fed State) | Notes / References |
|---|---|---|---|
| AUC0-24 | 6,832 ng*h/mL | 9,867 ng*h/mL | High-fat meal increases AUC by ~38% [1]. |
| Cmax | 435 ng/mL | 629 ng/mL | High-fat meal increases Cmax by ~32% [1]. |
| Tmax | 4 - 6 hours | 4 - 6 hours | Absorption is delayed by food [1] [3]. |
| Terminal Half-Life | 20 - 30 hours | 20 - 30 hours | Supports once-daily or prolonged dosing intervals [1] [2] [4]. |
| Bioavailability | ~35% - 50% (animal data) | - | Orally bioavailable, a key advantage over echinocandins [5] [3]. |
| Protein Binding | >99.5% (primarily to albumin) | - | Highly protein-bound [2] [4]. |
| Vss (Volume of Distribution) | ~600 L | - | Indicates extensive distribution into tissues [2] [3]. |
| Primary Metabolic Pathway | CYP3A4 | - | Followed by glucuronidation and sulfation [1] [2] [4]. |
| Route of Elimination | Feces (~90%, 51% as parent drug) | - | Urinary excretion is minimal (<2%) [2] [4]. |
This compound demonstrates extensive tissue distribution, with particularly high penetration at common sites of fungal infection [5] [4] [3].
| Tissue / Site | Distribution Characteristics & Key Findings |
|---|---|
| Vaginal Tissue | Achieves high concentrations, making it a favorable treatment for vulvovaginal candidiasis (VVC) [1] [2] [4]. |
| Liver, Lungs, Spleen, Skin | Achieves clinically relevant concentrations in animal studies; excellent penetration into organs targeted by invasive molds and yeasts [5] [4] [3]. |
| Kidney | Drug exposure in kidney tissue exceeds that in plasma by 20- to 25-fold [4]. |
| Site of Infection (Lesions) | In a mouse model of intra-abdominal candidiasis, concentrations within liver abscesses were nearly 100-fold higher than concurrent serum levels [4] [6]. |
| Central Nervous System (CNS) | Poor penetration into the CNS in uninfected animals [4] [3]. |
The following diagram illustrates the primary metabolic pathway of this compound and highlights key drug-drug interactions, which are crucial for clinical protocol design.
This compound is primarily metabolized by CYP3A4, and its exposure is significantly affected by co-administered drugs that inhibit or induce this enzyme [1] [2] [4].
The robust data on this compound's distribution, particularly at the site of infection, is derived from advanced analytical techniques.
Ibrexafungerp represents a novel antifungal class as the first approved agent in the triterpenoid family, addressing critical gaps in antifungal therapy. It functions as an oral glucan synthase inhibitor with a mechanism distinct from existing antifungal classes, making it particularly valuable for treating azole-resistant infections [1]. Its chemical structure as a semi-synthetic enfumafungin derivative enables both targeted fungicidal activity and favorable pharmacokinetic properties, including high vaginal tissue concentrations that make it ideally suited for vulvovaginal candidiasis (VVC) treatment [1]. The vaginal environment with candidiasis typically maintains a pH of 3.8 to 4.5, which has been shown to negatively impact the activity of many established antifungals, creating an urgent need for agents that remain effective under these conditions [2].
The clinical development of this compound addresses two significant challenges in medical mycology: the rising incidence of non-albicans Candida species (which frequently demonstrate reduced susceptibility to azole antifungals) and the problem of antifungal activity reduction in acidic environments [2]. Between 10-30% of VVC cases are now caused by non-albicans species, with Candida glabrata showing increased prevalence and intrinsic resistance mechanisms to standard therapies [2]. This compound's approval for VVC in 2021 and for reducing recurrent VVC in 2022 underscores its therapeutic importance in managing these difficult-to-treat infections [1].
The efficacy of antifungal agents in physiological environments depends critically on their ability to maintain activity at relevant pH conditions. For vulvovaginal candidiasis, this means remaining effective at the characteristically acidic vaginal pH of 3.8-4.5. Research demonstrates that this compound maintains consistent activity across both neutral and acidic pH environments, unlike many established antifungal classes whose potency diminishes significantly in acidic conditions [2].
Table 1: this compound MIC Values (μg/mL) at pH 7.0 Versus pH 4.5 Against Candida Species
| Candida Species | pH 7.0 MIC50 | pH 7.0 MIC90 | pH 4.5 MIC50 | pH 4.5 MIC90 |
|---|---|---|---|---|
| C. albicans (fluconazole-resistant) | 0.03 | 0.03 | 0.03 | 0.06 |
| C. albicans (fluconazole-sensitive) | 0.03 | 0.03 | 0.03 | 0.06 |
| C. glabrata | 0.125 | 0.25 | 0.25 | 0.5 |
| C. krusei | 0.5 | 0.5 | 0.25 | 0.25 |
| C. parapsilosis | 0.25 | 0.5 | 0.125 | 0.25 |
| C. tropicalis | 0.125 | 0.25 | 0.125 | 0.25 |
Data derived from [2]
The minimal inhibitory concentration (MIC) values in Table 1 demonstrate that this compound's antifungal activity remains largely unaffected by acidic conditions across multiple Candida species. While some variations in MIC values occur between species, the consistency between neutral and acidic pH is notable, particularly when compared to the significant reductions in activity observed with azole antifungals under similar acidic conditions [2]. This pH stability represents a significant therapeutic advantage for VVC treatment, where the acidic environment typically ranges from 3.8 to 4.5.
Multiple studies have documented that conventional antifungals exhibit reduced potency in acidic environments relevant to vaginal candidiasis. Azoles like fluconazole demonstrate dramatically increased MIC values when tested at pH 4.5 compared to pH 7.0, with one study noting that testing at standard pH 7.0 "dramatically underestimates the frequency and reliability of detecting azole-resistant Candida isolates that may be resistant to azole therapy and affect azole treatment outcomes" [2]. This phenomenon particularly affects Candida glabrata, which shows heightened resistance to azoles in acidic environments [2].
Table 2: Comparative Activity of Antifungals Against Candida albicans
| Antifungal Agent | MIC90 for C. albicans (mg/L) | Key Side Effects | pH Sensitivity |
|---|---|---|---|
| This compound | 0.125 | GI side effects, headache | Minimal |
| Caspofungin | 0.125 | Hypotension, peripheral edema, headache | Not documented |
| Fluconazole | 0.5 | GI side effects, hepatotoxicity, QTc prolongation | Significant |
| Micafungin | 0.016 | Phlebitis, GI side effects, hepatotoxicity | Not documented |
Data compiled from [1]
The pH-dependent activity reduction extends beyond azoles to other antifungal classes. Valproic acid, recently investigated for antifungal properties, demonstrates strong pH-dependent antifungal activity against Candida albicans, with significantly enhanced efficacy at acidic pH [3]. This suggests that the challenge of pH-mediated efficacy reduction affects multiple antifungal classes, highlighting this compound's unique advantage in maintaining consistent activity across pH ranges relevant to clinical applications.
This compound exerts its fungicidal activity through specific inhibition of β-(1,3)-D-glucan synthase, a key enzyme complex responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall [1]. This mechanism shares the same enzymatic target as the echinocandin class but differs significantly in molecular interactions. While echinocandins target the catalytic Fks1p subunit of glucan synthase, this compound binds to the regulatory Rho1p subunit, representing a distinct binding site and mechanism of inhibition [1]. This differential binding accounts for the limited cross-resistance observed between this compound and echinocandins in resistant fungal strains containing FKS gene mutations [4].
The inhibition of glucan synthase disrupts fungal cell wall integrity, leading to osmotic instability and ultimately cell lysis and death. As glucan synthase is not expressed in human cells, this mechanism provides a favorable therapeutic index with selective toxicity against fungal pathogens and minimal direct harm to human cells [1]. The fungicidal nature of this compound's activity against Candida species differentiates it from fungistatic azoles and contributes to its efficacy in clearing infections, particularly in immunocompromised hosts where fungicidal activity may be preferable.
Fungal pathogens utilize sophisticated environmental sensing systems to adapt to varying pH conditions in host tissues. The PacC/Rim101 signaling pathway serves as the primary pH response system across diverse fungal species, enabling adaptation to rapidly changing extracellular conditions [5]. This pathway activates in response to neutral-alkaline environments through a cascade involving plasma membrane sensors (PalH/Rim21), endosomal complexes, and proteolytic activation of the transcription factor PacC/Rim101 [5].
Figure 1: Fungal pH-Responsive Signaling Pathway (PacC/Rim101)
In pathogenic fungi like Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, the PacC/Rim101 pathway regulates numerous functions associated with pathogenesis and virulence, including secondary metabolite production and stress adaptation [5]. The activation of this pathway at alkaline pH modulates the expression of genes involved in fungal virulence, though this compound's activity appears independent of these pH-responsive changes, maintaining consistent efficacy across the pH spectrum [2]. This pathway independence may contribute to this compound's reliable activity in diverse host environments, including the acidic vaginal ecosystem where other antifungals show diminished potency.
The emergence of echinocandin resistance in Candida species represents a growing clinical concern, particularly in healthcare-associated invasive candidiasis. This compound demonstrates promising activity against many echinocandin-resistant isolates, maintaining efficacy against strains with specific resistance mutations. A comprehensive analysis of 192 phenotypically and genotypically echinocandin-resistant Candida isolates revealed that this compound's activity varies depending on the specific FKS hotspot mutation and its location within the gene [4].
Table 3: this compound Activity Against Echinocandin-Resistant Candida with FKS Mutations
| Mutation Location | Candida Species | Anidulafungin MIC50/90 (mg/L) | This compound MIC50/90 (mg/L) |
|---|---|---|---|
| HS-Start (F659) | C. glabrata | 1/4 | >4/>4 |
| HS-Start (F641) | C. albicans | 0.25/1 | 2/4 |
| HS-Center (S663) | C. glabrata | 2/4 | 2/4 |
| HS-Center (S645) | C. albicans | 0.5/1 | 0.25/1 |
Data derived from [4]
Mutations affecting the hotspot-start sequence (specifically F659 in C. glabrata and F641 in C. albicans) were associated with higher this compound MIC values compared to mutations in the hotspot-center region (S663 in C. glabrata and S645 in C. albicans) [4]. This differential activity based on mutation location highlights the importance of FKS genotyping for predicting cross-resistance patterns between echinocandins and this compound. Overall, 61 of 192 echinocandin-resistant isolates were classified as this compound wild-type using established wild-type upper limits (WTULs), with the most pronounced effect observed in C. albicans, where 70% (44/63) of echinocandin-resistant isolates remained this compound-susceptible [4].
This compound demonstrates consistent activity against fluconazole-sensitive and resistant Candida albicans isolates, with no significant differences in MIC90 values observed between these populations at either pH 7.0 or pH 4.5 [2]. This consistent activity against azole-resistant strains, combined with retention of efficacy in acidic environments, positions this compound as a valuable therapeutic option for managing azole-refractory VVC. The broad-spectrum activity of this compound extends beyond C. albicans to include non-albicans species that frequently demonstrate intrinsic or acquired azole resistance, including C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis [2].
The rising incidence of non-albicans Candida species in VVC, now representing 10-30% of cases, has complicated treatment due to their variable susceptibility to azole antifungals [2]. This trend has been attributed to multiple factors, including overuse of azole vaginal products, single-dose treatments, and low-dosage azole maintenance regimens [2]. This compound's consistent activity across diverse Candida species, combined with its retention of efficacy in acidic environments, addresses these clinical challenges effectively.
Standardized susceptibility testing methods are essential for evaluating antifungal activity and establishing clinically relevant breakpoints. The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines represents the benchmark approach for determining this compound minimum inhibitory concentrations (MICs) against Candida isolates [2].
Key Protocol Steps:
For echinocandin-resistant isolates, the EUCAST broth microdilution method (version 7.3.2) provides an alternative standardized approach, utilizing RPMI medium supplemented with 2% glucose and reading endpoints at 24 hours with ≥50% inhibition compared to drug-free controls [4]. Quality control strains including C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 ensure reliable and reproducible results across laboratories [2].
Evaluating antifungal efficacy under physiologically relevant pH conditions requires specific methodological considerations to accurately model the clinical environment:
This methodological approach has demonstrated that unlike azole antifungals, whose activity significantly decreases in acidic environments, this compound maintains consistent MIC values across the pH range relevant to vaginal candidiasis treatment [2].
This compound received initial FDA approval in 2021 for the treatment of vulvovaginal candidiasis (VVC) and subsequently gained approval in 2022 for reducing the incidence of recurrent VVC (RVVC) in adult and post-menarchal pediatric females [1]. The approved dosing regimen for VVC consists of 300 mg (two 150 mg tablets) administered orally every 12 hours for one day, totaling 600 mg, while the RVVC regimen extends this approach with monthly administration for six months [1].
The drug's favorable pharmacokinetic profile includes an AUC₀₋₂₄ of 6832 ng·h/mL in fasting state and 9867 ng·h/mL in fed state, with a time to maximum concentration of 4-6 hours and a terminal half-life of 20-30 hours [1]. This compound undergoes primary metabolism via CYP3A4, necessitating consideration of potential drug-drug interactions with strong CYP3A4 inducers or inhibitors [1]. The requirement to verify non-pregnant status before administration reflects standard precautions for antifungal therapies in women of childbearing potential.
Ongoing clinical investigations continue to explore expanded applications for this compound, including intravenous formulations for invasive candidiasis and aspergillosis treatment [1]. The drug's broad-spectrum activity against diverse Candida species, retention of efficacy in acidic environments, and activity against many echinocandin-resistant isolates position it as a valuable addition to the antifungal armamentarium, particularly for managing resistant or refractory fungal infections.
This compound represents a significant advancement in antifungal therapy, addressing the critical challenge of pH-dependent activity reduction that limits many established antifungal agents. Its consistent efficacy against both azole-sensitive and resistant Candida isolates across the physiologically relevant pH spectrum, combined with its novel mechanism of action and favorable safety profile, establish it as an important therapeutic option for vulvovaginal candidiasis and potentially for invasive fungal infections. The retention of activity against many echinocandin-resistant isolates further enhances its value in managing difficult-to-treat fungal infections, addressing an unmet need in medical mycology.
Ibrexafungerp is a first-in-class triterpenoid antifungal. Its mechanism and key differentiators are summarized in the table below.
| Feature | Description |
|---|---|
| Drug Class | First-in-class triterpenoid ("fungerp") [1] [2] |
| Mechanism of Action | Inhibition of β-(1,3)-D-glucan synthase, a key enzyme for fungal cell wall synthesis [3] [4] |
| Effect | Fungicidal activity against Candida species [1] [3] |
| Binding Site | Binds to a different site on the glucan synthase complex than echinocandins [1] [2] |
| Key Outcome | Limited cross-resistance with echinocandins [1] [2] [5] |
The diagram below illustrates the mechanism of action and its consequence regarding cross-resistance.
This compound exhibits broad-spectrum in vitro activity. The following table summarizes MIC data (in mg/L) for this compound and comparator drugs against major Candida species from a large study of European blood isolates [2].
| Organism (No. of Isolates) | This compound (MIC50/MIC90) | Micafungin (MIC50/MIC90) | Fluconazole (MIC50/MIC90) |
|---|---|---|---|
| C. albicans (163) | 0.06 / 0.125 | 0.016 / 0.03 | 0.25 / 0.5 |
| C. glabrata (60) | 0.25 / 0.25 | 0.016 / 0.03 | 8 / 16 |
| C. parapsilosis (108) | 0.5 / 0.5 | 1 / 2 | 1 / 2 |
| C. tropicalis (40) | 0.5 / 1 | 0.03 / 0.06 | 1 / 2 |
| C. krusei (29) | 1 / 2 | 0.125 / 0.25 | 32 / 64 |
| C. auris (22) | 0.5 / 1 | 0.06 / 0.125 | 64 / 128 |
Key observations:
A critical value of this compound lies in its activity against isolates with known resistance mechanisms.
Echinocandin resistance is primarily mediated by mutations in the FKS gene hotspots [8] [5]. A 2024 study challenged this compound against 192 echinocandin-resistant isolates and found its activity varies with the mutation's type and location [5]:
This compound demonstrates potent activity against azole-resistant isolates, including those with mutations in the ERG11 gene or overexpression of efflux pumps [1] [2] [6]. Studies confirm its activity against phenotypically fluconazole-non-wild-type C. albicans from vaginal samples [6].
Biofilm-associated infections are particularly challenging to treat. This compound has demonstrated anti-biofilm properties [3] [9]. A 2025 study showed it damages and eradicates mature biofilms formed by C. albicans and C. auris, although required concentrations are higher than for planktonic cells [9]. Its activity against C. auris biofilms was superior to that of other novel antifungals like rezafungin in some strains [9].
The search results indicate that most in vitro susceptibility data for this compound against Candida is generated using the standardized EUCAST broth microdilution method [2] [5] [6].
Detailed EUCAST Method (E.Def 7.3.2):
The workflow for this standardized testing protocol is summarized below.
Ibrexafungerp targets the synthesis of β-(1,3)-D-glucan, a crucial polymer that constitutes 50-60% of the fungal cell wall dry weight and is essential for maintaining structural integrity [1].
FKS1, FKS2, and FKS3 genes) and a regulatory subunit (Rho1p, a GTPase) [1] [2].The following diagram illustrates the specific inhibition mechanism of this compound and echinocandins on the glucan synthase complex.
This compound and echinocandins inhibit different subunits of glucan synthase. [3] [1]
The tables below summarize key efficacy and pharmacokinetic data for this compound.
Table 1: In Vitro Activity (MIC₉₀) Against Candida Species
| Organism | This compound (μg/mL) | Fluconazole (μg/mL) | Caspofungin (μg/mL) | Micafungin (μg/mL) |
|---|---|---|---|---|
| C. albicans | 0.125 [3] | 0.5 [3] | 0.125 [3] | 0.016 [3] |
| C. auris | 1.0 [4] | >256 [4] | Information Missing | Information Missing |
Table 2: Key Pharmacokinetic Parameters (Standard VVC Oral Dose)
| Parameter | Value (Fasting State) | Value (Fed State) |
|---|---|---|
| AUC₀–₂₄ (ng•h/mL) | 6,832 [3] | 9,867 [3] |
| Cₘₐₓ (ng/mL) | 435 [3] | 629 [3] |
| Tₘₐₓ (hours) | 4 - 6 [3] | 4 - 6 [3] |
| Terminal Half-life (hours) | 20 - 30 [3] | 20 - 30 [3] |
Table 3: Key Advantages Over Other Antifungal Classes
| Feature | This compound | Echinocandins | Azoles (e.g., Fluconazole) |
|---|---|---|---|
| Administration Route | Oral [5] | Intravenous only [1] [5] | Oral & IV |
| Molecular Target | Rho1p regulatory subunit of GS [3] | Fks1p catalytic subunit of GS [3] | Lanosterol 14α-demethylase (ergosterol synthesis) [3] |
| Activity in Low pH Environments | Increased activity [1] | Information Missing | Information Missing |
| Activity Against Azole-Resistant Isolates | Yes [1] [4] | Yes (but IV only) [3] | No |
| Activity Against Echino.-Resistant Isolates (some fks mutants) | Yes [1] [4] | No | No |
This compound displays a low potential for cross-resistance with echinocandins because its binding site on the glucan synthase enzyme only partially overlaps with that of echinocandins [1] [4].
FKS genes, particularly FKS2 in Candida glabrata, are the primary cause of reduced susceptibility [1]. Specific mutations can lead to substantial increases in MIC values [1].The diagram below maps the location and impact of these critical resistance mutations.
Mutations in FKS genes, particularly FKS2, can confer reduced susceptibility to this compound. [1]
For researchers aiming to study this compound, here are methodologies from preclinical and clinical studies.
Table 4: Key Experimental Protocols for this compound Research
| Area | Standard Method/Source | Key Findings/Endpoint |
|---|---|---|
| In Vitro Susceptibility Testing | CLSI & EUCAST broth microdilution [5] | Minimum Inhibitory Concentration (MIC) |
| In Vivo Efficacy (Murine Models) | Neutropenic murine model of invasive candidiasis [5] | Reduction in fungal tissue burden (log₁₀ CFU/kidney) |
| Pharmacodynamic Index | AUC/MIC ratio analysis (total & free drug) [5] | Target AUC/MIC for 1-log kill established |
| Clinical Trial (VVC) | Phase III, randomized, double-blind, placebo-controlled (e.g., VANISH 303 & 306) [3] [5] | Clinical cure & mycological eradication at Day 25 |
Candida glabrata has emerged as a significant fungal pathogen of substantial clinical concern, representing the second most common cause of candidemia in the United States and accounting for approximately 28% of all cases according to Centers for Disease Control and Prevention (CDC) surveillance data [1]. This species poses particular therapeutic challenges due to its increased resistance potential to multiple antifungal classes, especially azoles and echinocandins. The rising incidence of multidrug-resistant C. glabrata strains has created an urgent need for novel antifungal agents with activity against resistant phenotypes [1] [2]. Ibrexafungerp, a first-in-class triterpenoid antifungal, represents a promising addition to the antifungal armamentarium with its unique mechanism of action and demonstrated activity against many resistant Candida isolates.
This compound (formerly SCY-078) is a semisynthetic triterpenoid glycoside derived from enfumafungin that inhibits (1→3)-β-D-glucan synthase, a key enzyme in fungal cell wall synthesis [3]. While it shares the same target as echinocandins, its binding site is distinct, resulting in limited cross-resistance with this drug class [3]. This characteristic is particularly valuable for treating infections caused by echinocandin-resistant C. glabrata isolates, which have become increasingly prevalent with rates ranging between 3-30% in various patient populations [1]. The oral bioavailability of this compound further distinguishes it from echinocandins, which are only available intravenously, potentially facilitating step-down therapy and longer treatment courses for complex infections [2].
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def 7.3.2 provides the standardized methodology for this compound susceptibility testing against Candida glabrata [4] [5]. This method ensures reproducibility and comparability of results across different laboratories. The essential components and procedures are as follows:
Inoculum Preparation: Fresh colonies of C. glabrata (24-48 hours growth on Sabouraud dextrose agar or CHROMagar Candida) should be suspended in sterile water or saline, and the turbidity adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 × 10^6 CFU/mL. This suspension is then diluted 1:1000 in RPMI-1640 medium with 2% glucose to achieve the final working inoculum of 0.5-2.5 × 10^5 CFU/mL [4] [3]. The importance of accurate inoculum preparation cannot be overstated, as deviations significantly impact MIC results.
Antifungal Dilution Series: Prepare this compound stock solutions at 5000 mg/L in DMSO, followed by two-fold serial dilutions in RPMI-1640 medium to create a concentration range typically spanning from 0.008 mg/L to 8 mg/L [4]. Microtiter plates (such as Nunc MicroWell 96-Well Microplates) containing the antibiotic dilution series should be prepared in batches, frozen at -80°C, and used within six months to maintain drug stability [2]. Each test should include drug-free (growth) controls and solvent controls to validate results.
Inoculation and Incubation: Aliquot 100 μL of the standardized inoculum into each well of the prepared microdilution plates. Seal plates to prevent evaporation and incubate at 35±1°C for 24 hours in a humid environment. The incubation period is critical as extended incubation may lead to trailing growth patterns [4] [3].
Endpoint Determination: After the 24-hour incubation period, read the plates spectrophotometrically at 530 nm. The MIC endpoint for this compound against C. glabrata is defined as the lowest concentration that produces ≥50% inhibition of fungal growth compared to the drug-free control well [2]. This endpoint determination should be consistent across all isolates tested to ensure reproducible results.
Table 1: this compound Testing Conditions Summary
| Parameter | Specification |
|---|---|
| Methodology | EUCAST E.Def 7.3.2 broth microdilution |
| Medium | RPMI-1640 with 2% glucose |
| Inoculum density | 0.5-2.5 × 10^5 CFU/mL |
| Incubation temperature | 35±1°C |
| Incubation time | 24 hours |
| Reading method | Spectrophotometric (530 nm) |
| MIC endpoint | ≥50% growth inhibition |
Rigorous quality control is essential for ensuring reliable this compound MIC results. The following QC strains should be included with each testing batch [4] [3]:
These strains serve as vital controls for detecting technical variations in the testing procedure. Additionally, the use of cell culture-treated microtiter plates is recommended, as surface characteristics can influence fungal growth and endpoint determination [4]. For laboratories implementing this testing, participation in external quality assessment programs is strongly encouraged to maintain testing proficiency.
Establishing the wild-type upper limit (WT-UL), also known as the epidemiological cutoff value (ECOFF), is essential for distinguishing isolates with acquired resistance mechanisms from those with inherent susceptibility. Multiple large-scale studies have established consistent MIC distributions for this compound against C. glabrata [4] [5] [3]:
The modal MIC for C. glabrata typically ranges from 0.25 to 0.5 mg/L, with the MIC90 (the MIC that inhibits 90% of isolates) generally reported at 1 mg/L [4] [3]. Based on aggregated data from multiple studies, the proposed wild-type upper limit for C. glabrata is 1 mg/L [4]. Isolates with MIC values at or below this threshold are considered part of the wild-type population without acquired resistance mechanisms, while those with MIC values exceeding 1 mg/L may harbor resistance mechanisms and are classified as non-wild-type.
Table 2: this compound MIC Distribution for Candida Species
| Candida Species | Modal MIC (mg/L) | MIC Range (mg/L) | Wild-Type Upper Limit (mg/L) | Non-Wild-Type Rate (%) |
|---|---|---|---|---|
| C. glabrata | 0.25-0.5 | 0.06-4 | 1 | 0.6-0.83 |
| C. albicans | 0.125 | 0.016-0.5 | 0.25 | 0.22-0.3 |
| C. tropicalis | 0.5 | 0.06-≥8 | 2 | 1.37-3 |
| C. parapsilosis | 0.5 | 0.03-≥8 | 1 | 0-8 |
| C. krusei | 1 | 0.25-2 | 2 | 0 |
| C. auris | 0.5 | 0.06-2 | 1 | N/A |
When compared to other antifungal agents, this compound demonstrates consistent activity against C. glabrata, including isolates with reduced susceptibility to azoles. Studies have shown that the percentage of non-wild-type C. glabrata isolates for this compound (0.6-0.83%) is generally lower than for fluconazole and echinocandins, supporting its potential utility against isolates resistant to these agents [4]. This is particularly relevant given that C. glabrata has demonstrated higher rates of azole resistance compared to other Candida species, with various resistance mechanisms including gain-of-function mutations in CgPDR1 leading to overexpression of efflux pumps (CgCDR1 and CgCDR2) and reduced intracellular drug accumulation [1].
The activity of this compound against echinocandin-resistant C. glabrata isolates varies depending on the specific FKS mutation present. Resistance to echinocandins in C. glabrata is primarily mediated through mutations in hot spot regions of the FKS1 and FKS2 genes [1] [2]:
FKS2 mutations at F659 (located at the hot spot start sequence) are associated with significantly elevated this compound MICs (MIC50/MIC90 >4/>4 mg/L) [2]. This specific mutation appears to confer substantial cross-resistance between echinocandins and this compound.
FKS2 mutations at S663 (located at the hot spot center) demonstrate moderate this compound MIC elevations (MIC50/MIC90 of 2/4 mg/L) [2]. While these values are elevated compared to wild-type isolates, they may still be within potentially achievable serum levels depending on dosing.
The differential impact of specific FKS mutations on this compound susceptibility underscores the importance of understanding the genetic basis of resistance when considering treatment options for infections caused by echinocandin-resistant C. glabrata.
Figure 1: Impact of FKS Hotspot Mutations on this compound Susceptibility in C. glabrata
The emergence of multidrug-resistant C. glabrata (resistant to both azoles and echinocandins) represents a significant clinical challenge. Surveillance data indicate that among fluconazole-resistant C. glabrata isolates, approximately 11% also demonstrate resistance to one or more echinocandins [1]. A particularly concerning development is the identification of MSH2 DNA mismatch repair gene mutations in nearly half of geographically diverse C. glabrata strains, with these mutations being more frequent among fluconazole-resistant and multidrug-resistant isolates [1]. This molecular mechanism may facilitate the rapid acquisition of resistance to multiple antifungal classes, including fluconazole, echinocandins, and amphotericin B.
For these challenging multidrug-resistant isolates, this compound represents a potentially valuable treatment option, particularly when the specific FKS mutation profile suggests retained susceptibility. However, susceptibility testing is essential, as the presence of certain resistance mechanisms may compromise this compound activity.
While the EUCAST method represents the gold standard for this compound susceptibility testing, understanding methodological variations is crucial for interpreting results across different testing platforms:
CLSI vs. EUCAST: Comparative studies have demonstrated good essential agreement (within ±2 two-fold dilutions) between EUCAST and CLSI methods for this compound testing, though significant differences in MIC values have been observed for some species [6]. When transitioning between methodologies, parallel testing is recommended to establish laboratory-specific correlations.
Sensititre YeastOne System: This colorimetric-based system shows reasonable agreement with reference methods, with overall essential agreement of 91% with EUCAST and 89% with CLSI [6]. However, significant differences have been noted for specific antifungals including this compound, emphasizing the need for method-specific interpretation criteria.
Paradoxical Growth Effect: Some Candida isolates may exhibit a paradoxical effect where growth occurs at higher drug concentrations above the MIC [4]. This phenomenon should be documented but does not typically affect the clinical interpretation if a clear MIC endpoint is established at lower concentrations.
Trailing Growth Pattern: For isolates with ambiguous endpoints due to trailing growth, reading the plates after 24 hours (rather than 48 hours) provides more clear-cut endpoints [3].
High Inoculum Effect: Verify the inoculum density spectrophotometrically when possible, as deviations from the recommended 0.5-2.5 × 10^5 CFU/mL can significantly alter MIC results.
QC Strain Drift: If quality control strains fall outside expected ranges, examine potential issues with drug solubility, plate storage conditions, or inoculum preparation.
Figure 2: this compound Broth Microdilution Testing Workflow for Candida glabrata
This compound represents a promising treatment option for Candida glabrata infections, including those caused by azole- and echinocandin-resistant isolates. The EUCAST broth microdilution method (E.Def 7.3.2) provides a robust and reproducible means of determining this compound susceptibility in clinical and research settings. The establishment of a wild-type upper limit of 1 mg/L enables reliable detection of non-wild-type isolates with potential resistance mechanisms.
When testing C. glabrata against this compound, researchers should be mindful of the impact of specific FKS mutations on susceptibility, particularly the reduced activity against isolates harboring F659 mutations in FKS2. Continued surveillance of this compound susceptibility patterns and correlation with clinical outcomes will be essential as experience with this novel antifungal agent expands in both invasive and mucosal candidiasis.
Ibrexafungerp (marketed as Brexafemme) is a first-in-class triterpenoid antifungal agent and the first oral non-azole antifungal approved for both vulvovaginal candidiasis (VVC) and recurrent VVC (RVVC) [1] [2]. It represents a significant advancement in antifungal therapy, particularly for patients with azole-resistant infections, azole intolerance, or contraindications to azole therapy [1] [3].
This compound's mechanism of action involves inhibition of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall [2]. This mechanism is fungicidal, leading to fungal cell lysis and death [1] [2]. Unlike echinocandins that target the Fks1p catalytic subunit, this compound targets the Rho1p regulatory subunit of glucan synthase, providing a distinct binding site that maintains activity against many echinocandin-resistant strains [2].
Table 1: Key Pharmacokinetic Properties of this compound
| Parameter | Value | Conditions/Notes |
|---|
| AUC₀–₂₄ | 6832 ng·h/mL (fasting) 9867 ng·h/mL (fed) | Standard VVC dosing [2] | | Maximum Concentration (Cₘₐₓ) | 435 ng/mL (fasting) 629 ng/mL (fed) | Standard VVC dosing [2] | | Time to Cₘₐₓ (Tₘₐₓ) | 4–6 hours | [2] | | Terminal Half-Life | 20–30 hours | [2] | | Vaginal Tissue Penetration | 2- to 9-fold higher vs. plasma | [4] [1] | | Major Metabolic Pathway | CYP3A4 | [2] [5] |
A critical pharmacological advantage is this compound's maintained efficacy at low vaginal pH (4.5), contrary to the decreased activity observed with azoles like fluconazole under acidic conditions [1] [2]. The drug also demonstrates potent in vitro activity against a broad spectrum of Candida species, including C. albicans, C. glabrata, C. krusei, and C. auris [1] [2].
This compound received FDA approval for VVC in June 2021 and for reduction of RVVC incidence in December 2022 [1] [2]. The approved dosing regimens are as follows:
Table 2: this compound Dosing Regimens
| Indication | Dosing Regimen | Duration | Additional Guidance |
|---|---|---|---|
| Acute VVC | 300 mg (two 150 mg tablets) orally twice daily | 1 day | Doses should be approximately 12 hours apart [5]. |
| RVVC | 300 mg orally twice daily for 1 day, repeated once monthly | 6 months | Verify non-pregnant status before each monthly dose [2] [5]. |
The efficacy of the RVVC regimen was established in the pivotal CANDLE study, which demonstrated that 65.4% of patients receiving this compound experienced resolution of symptoms and remained culture-negative through 24 weeks of treatment, compared to 53.1% in the placebo group [1] [3].
For acute VVC, phase 3 clinical trials (VANISH 303 and 306) demonstrated significantly higher efficacy versus placebo. The results are summarized below:
Table 3: Clinical Efficacy of this compound in Acute VVC (Phase 3 Trials)
| Endpoint | This compound | Placebo | P-value |
|---|
| Clinical Cure at Day 11±3 | 50.5% [4] 63.3% [1] | 28.6% [4] 44.0% [1] | P = 0.001 [4] | | Mycological Eradication at Day 11±3 | 49.5% [4] 58.5% [1] | 19.4% [4] 29.8% [1] | P < 0.001 [4] | | Symptom Resolution at Day 25±4 | 59.6% [4] 72.3% [1] | 44.9% [4] | P = 0.009 [4] |
Post-hoc analyses confirmed consistent efficacy across diverse patient subgroups, including Black patients and those with a body mass index (BMI) greater than 35 [4] [3].
Principle: This protocol outlines the standard broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines [6] for determining the minimum inhibitory concentration (MIC) of this compound against Candida isolates.
Materials:
Procedure:
Principle: This protocol describes the use of a neutropenic murine model to evaluate the in vivo pharmacodynamics and efficacy of this compound against invasive candidiasis [6].
Materials:
Procedure:
This compound is generally well-tolerated. The most common adverse events are gastrointestinal and are typically mild in severity [4] [1] [3].
Common Adverse Events (from Phase 3 trials):
Boxed Warning and Contraindications:
Drug Interactions:
The following diagram illustrates the primary mechanism of action of this compound and its functional consequences on the fungal cell.
The diagram below outlines the key steps for administering this compound for RVVC in a clinical or research setting, highlighting critical safety checks.
As of the second quarter of 2025, SCYNEXIS is working to transfer the New Drug Application (NDA) for BREXAFEMME to GSK, a process anticipated to be completed by the end of 2025 [7]. This transfer will enable GSK to initiate regulatory interactions with the FDA in 2026, discussing the product's relaunch for VVC and RVVC in the U.S. market [7].
Research continues to expand the potential of the fungerp class. A next-generation compound, SCY-247, is in Phase 1 clinical development [7]. Furthermore, the Phase 3 MARIO study evaluating this compound for invasive candidiasis resumed in 2025 after a temporary FDA clinical hold was lifted, indicating ongoing investigation into its use for serious systemic infections [7].
Ibrexafungerp (IBX) is a first-in-class oral triterpenoid antifungal. Its unique mechanism of action, inhibiting β-(1,3)-D-glucan synthase, provides a broad-spectrum fungicidal activity against Candida and Aspergillus species, including strains resistant to azoles and echinocandins [1] [2] [3]. While approved for vulvovaginal candidiasis (VVC), its development for invasive fungal infections (IFIs) is a critical area of ongoing research [4].
Clinical trials for this compound in IFI are in the advanced stages. The key studies generating data are the FURI and CARES trials [1] [3].
The design of these studies reflects the ethical and practical considerations of testing a new therapeutic agent in critically ill patients with limited treatment options.
Interim analyses from these studies have shown promising results. One interim analysis of the FURI trial included 41 patients with refractory fungal diseases. The study reported comparable response rates to standard-of-care treatments, with particularly favorable preliminary results in difficult-to-treat C. auris infections [1].
Regarding safety, the drug has demonstrated a generally tolerable profile. The most common adverse events reported are gastrointestinal in nature, such as diarrhea, nausea, and abdominal pain, which are mostly mild [1] [5]. A real-world study based on insurance claims data found that less than 3% of patients experienced a potential side effect requiring medical attention, with abdominal pain being the most common [6].
The table below consolidates key pharmacodynamic, pharmacokinetic, and efficacy data from preclinical, VVC, and early IFI studies that inform the clinical trial design for invasive infections.
Table 1: Consolidated Data on this compound's Properties and Performance
| Aspect | Parameter | Value / Finding | Context / Note |
|---|---|---|---|
| Pharmacodynamics | MIC90 for C. albicans | 0.125 mg/L [7] | Compared to 0.5 mg/L for fluconazole |
| Mechanism of Action | Inhibits β-(1,3)-D-glucan synthase (non-competitive) [1] | Targets fungal cell wall; fungicidal | |
| Pharmacokinetics | Time to Max Concentration (Tmax) | 4–6 hours [7] [4] | Oral administration |
| Terminal Half-life | 20–30 hours [7] | Supports once-daily or prolonged dosing | |
| Protein Binding | >99% [4] | ||
| Major Metabolic Pathway | CYP3A4 [7] [4] | ||
| Clinical Efficacy (VVC) | Clinical Cure vs. Fluconazole/Placebo | RR = 1.33 [1.07, 1.66] [8] | Superior to control |
| Mycological Eradication vs. Fluconazole/Placebo | RR = 1.72 [1.00, 2.95] [8] | Superior to control | |
| Clinical Efficacy (IFI) | Patient Population in FURI trial | 41 patients with refractory IFI [1] | Interim analysis showed comparable response to SOC |
The following protocols are synthesized from published methodologies on this compound's preclinical and clinical evaluation.
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and investigation of resistance mechanisms.
This describes a standard in vivo model used to support the design of human clinical trials for invasive infections.
The following diagrams illustrate the unique mechanism of action and a proposed clinical trial workflow for invasive fungal infections.
This diagram visualizes how this compound targets the fungal cell wall, a structure absent in human cells.
This compound's Fungicidal Mechanism
This flowchart outlines a potential patient pathway in a clinical trial like the FURI study for invasive fungal infections.
IFI Clinical Trial Patient Pathway
This compound (IBX) represents a significant advancement in antifungal therapeutics as the first-in-class triterpenoid antifungal agent with a novel mechanism of action. This semisynthetic derivative of enfumafungin inhibits fungal cell wall synthesis through non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme, specifically targeting the Fks1p catalytic subunit [1] [2]. While this compound shares the same enzymatic target as echinocandins, its distinct binding site results in limited cross-resistance with existing antifungal classes, making it particularly valuable against multidrug-resistant pathogens [1] [2]. This compound demonstrates potent broad-spectrum activity against diverse Candida and Aspergillus species, including strains with documented resistance to azoles and echinocandins, and maintains efficacy against emerging threats like Candida auris [2] [3].
The clinical importance of this compound susceptibility testing has grown substantially since its initial FDA approval for vulvovaginal candidiasis (VVC) in 2021 and subsequent approval for reducing recurrent VVC in 2022 [4] [2]. With ongoing clinical trials investigating its utility for invasive candidiasis, invasive pulmonary aspergillosis, and other serious fungal infections, reliable susceptibility testing methods are essential for both clinical management and antimicrobial stewardship [1] [2]. The oral bioavailability of this compound distinguishes it from echinocandins, offering a valuable step-down therapy option for invasive infections and expanding treatment possibilities for patients who cannot tolerate intravenous administration or who require prolonged antifungal courses [5] [1].
The EUCAST E.Def 7.3.2 method represents the current gold standard for this compound susceptibility testing against yeast pathogens. This standardized approach requires specific technical parameters to ensure reproducible and clinically meaningful results [5] [6]:
Inoculum Preparation: Fresh yeast colonies (24-72 hours old) should be suspended in sterile water and adjusted to a turbidity of 0.5 McFarland standard, followed by further dilution in RPMI-1640 medium with 2% glucose to achieve a final inoculum concentration of 0.5-2.5 × 10⁵ CFU/mL in each well [5]. The use of cell culture-treated microtiter plates (e.g., Nunc MicroWell) is recommended to minimize drug binding and ensure consistent results [6].
Antifungal Preparation: this compound pure substance should be stored in aliquots at -80°C and stock solutions prepared in DMSO at 5000 mg/L concentration. Serial two-fold dilutions should be prepared in RPMI-1640 medium to create a concentration range typically spanning 0.008-8 mg/L, though some protocols extend the upper limit for certain mold species [6]. Prepared plates can be stored at -80°C for up to six months before use [5].
Incubation and Reading: Inoculated plates should be incubated at 35±1°C for 24 hours without agitation. The MIC endpoint is determined as the lowest concentration producing ≥50% inhibition of fungal growth compared to the drug-free control well [5] [6]. Several studies have noted the occurrence of partial inhibition near the 50% threshold in the supra-MIC range, which may contribute to inter-laboratory variability and requires careful endpoint determination [6].
The CLSI M27/M60 methods provide an alternative standardized approach, with studies demonstrating good essential agreement (82-100%) with EUCAST methods for most antifungals, though this compound showed somewhat lower inter-method agreement (82%) in comparative studies [7]. The Sensititre YeastOne (SYO) system offers a commercial alternative that demonstrates 89-91% essential agreement with reference methods, though significant differences in log2 MIC values have been observed for some species, particularly Candidozyma auris and Candida duobushaemulonii [7].
While standardized testing methods for molds are less established than for yeasts, the EUCAST E.Def 9.4 and CLSI M38 guidelines provide frameworks for this compound susceptibility testing of mold pathogens. Key methodological considerations include:
Inoculum Standardization: For Aspergillus species and other filamentous fungi, inocula should be prepared from sporulating cultures (typically 5-7 days old) and adjusted to approximately 1-5 × 10⁴ CFU/mL using spectrophotometric methods confirmed by quantitative plating [1].
Incubation Conditions: Incubation should occur at 35±1°C for 24-48 hours, with MIC endpoints determined as the lowest concentration preventing any discernible growth (100% inhibition) for most molds. The minimum effective concentration (MEC), defined as the lowest concentration producing abnormal, stunted hyphal growth, may be more appropriate for certain mold species but requires validation for this compound [1].
Special Considerations: Testing of Mucorales species presents particular challenges due to their rapid growth and sporulation characteristics. Some protocols recommend shorter incubation periods (16-20 hours) and higher inoculum densities for these organisms to prevent overgrowth while maintaining assay reliability [1] [8].
Table 1: Optimal Testing Conditions for this compound Susceptibility Testing
| Parameter | Yeast Testing | Mold Testing |
|---|---|---|
| Reference Method | EUCAST E.Def 7.3.2 | EUCAST E.Def 9.4 |
| Medium | RPMI-1640 + 2% glucose | RPMI-1640 + 2% glucose |
| Inoculum (CFU/mL) | 0.5-2.5 × 10⁵ | 1-5 × 10⁴ |
| Incubation Temperature | 35±1°C | 35±1°C |
| Incubation Time | 24 hours | 24-48 hours |
| MIC Endpoint | ≥50% inhibition | 100% inhibition |
| Quality Control Strains | C. albicans ATCC 64548, C. parapsilosis ATCC 22019, C. krusei ATCC 6258 | A. fumigatus ATCC 204305 |
Robust quality control procedures are essential for ensuring the reliability and reproducibility of this compound susceptibility testing. The following quality control strains have been validated for use with this compound [5] [6]:
Candida albicans ATCC 64548: This strain serves as the primary quality control organism for this compound yeast testing, with an acceptable MIC range of 0.03-0.125 mg/L after 24 hours of incubation [5]. Regular monitoring of this QC strain across multiple laboratories has demonstrated consistent performance with modal MICs typically at 0.06 mg/L [6].
Candida parapsilosis ATCC 22019: This secondary QC strain shows slightly higher this compound MICs, with acceptable ranges of 0.125-0.5 mg/L based on multicenter validation studies [6]. In one extensive analysis of 99 repetitions, the MIC range for this strain was 0.125-0.5 mg/L with a modal MIC of 0.25 mg/L [6].
Candida krusei ATCC 6258: This strain demonstrates still higher baseline MICs, with acceptable ranges of 0.5-1 mg/L and modal MICs typically at 0.5 mg/L [6]. This strain is particularly valuable for monitoring assay performance across the higher end of the this compound MIC spectrum.
For mold testing, Aspergillus fumigatus ATCC 204305 serves as the recommended QC strain, though formalized this compound MIC ranges have not yet been established through multicenter studies. Laboratories should establish their own baseline ranges for this strain until standardized criteria become available.
Laboratories should implement the following QC procedures to ensure assay validity [6]:
Daily Testing: QC strains should be tested each day patient isolates are evaluated. If a laboratory maintains a consistent record of acceptable QC results (≥20 consecutive testing days), frequency may be reduced to weekly testing.
Acceptance Criteria: For a batch of results to be considered valid, ≥95% of QC results should fall within established ranges. If results fall outside acceptable limits, patient results from the failed run should be considered invalid, and corrective actions implemented before reporting patient data.
Cumulative QC Tracking: Laboratories should maintain cumulative records of QC results to monitor assay performance over time and identify subtle shifts in performance that might not exceed acceptance limits in individual runs but indicate emerging trends.
Analysis of this compound MIC distributions across large collections of clinical isolates provides critical insights into its spectrum of activity and helps establish interpretive criteria. The following table summarizes this compound wild-type upper limits (WT-UL) for common pathogenic yeast species based on comprehensive multicenter studies [9] [6]:
Table 2: this compound Wild-Type Upper Limits (WT-UL) and MIC Distributions for Common Yeast Pathogens
| Species | WT-UL (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Non-WT Rate (%) |
|---|---|---|---|---|
| C. albicans | 0.25 | 0.06 | 0.125 | 0.3-0.22 |
| C. glabrata | 1 | 0.25 | 0.5 | 0.6-0.83 |
| C. parapsilosis | 1 | 0.5 | 1 | 0-8 |
| C. tropicalis | 1 | 0.25 | 0.5 | 1.37-3 |
| C. krusei | 2 | 0.5 | 1 | 0 |
| C. dubliniensis | 0.125 | 0.125 | 0.25 | NR |
| C. lusitaniae | 2 | 1 | 2 | NR |
| C. guilliermondii | 2 | 0.5 | 2 | NR |
The WT-UL values, equivalent to epidemiological cut-off values (ECOFFs), define the upper MIC limit for isolates without acquired resistance mechanisms and provide a critical benchmark for detecting emerging resistance [6]. Isolates with MICs exceeding these values should be considered non-wild-type and evaluated for potential resistance mechanisms, particularly mutations in FKS hotspot regions [9] [6].
A key advantage of this compound is its retained activity against many echinocandin-resistant Candida isolates, though the degree of activity varies according to the specific FKS mutation present [5]. Analysis of 192 echinocandin-resistant clinical isolates revealed important patterns of cross-resistance:
Hotspot Start Sequence Mutations: Isolates with F659 mutations in C. glabrata or F641 mutations in C. albicans demonstrated higher this compound MICs (MIC₅₀/₉₀ >4/>4 mg/L and 2/4 mg/L, respectively), suggesting reduced susceptibility associated with these specific mutations [5].
Hotspot Center Mutations: In contrast, isolates with S663 mutations in C. glabrata or S645 mutations in C. albicans showed significantly lower this compound MICs (MIC₅₀/₉₀ 2/4 mg/L and 0.25/1 mg/L, respectively), indicating retained activity against strains with these mutations [5].
Differential Activity by Species: The activity against echinocandin-resistant isolates appears more pronounced in C. albicans, where 70% (44/63) of echinocandin-resistant isolates were classified as this compound wild-type compared to 48% (30/63) when considering all mutations [5].
These findings highlight the importance of FKS genotyping for interpreting this compound susceptibility results, particularly for isolates with elevated echinocandin MICs.
Several technical challenges may arise during this compound susceptibility testing that require specific troubleshooting approaches:
Paradoxical Growth Effects: Some Candida species, particularly C. parapsilosis and C. tropicalis, may exhibit partial inhibition near the 50% endpoint in the supra-MIC range, leading to variable MIC readings [6]. This phenomenon appears more pronounced with this compound than with echinocandins and necessitates careful endpoint determination. Laboratories should establish internal criteria for distinguishing true paradoxical growth from technical variation.
Endpoint Determination Challenges: The ≥50% inhibition endpoint required by EUCAST methods can be difficult to determine consistently for isolates with trailing growth patterns. Using automated plate readers with specialized software for calculating percent inhibition relative to growth controls can improve reproducibility compared to visual reading [5] [6].
Inter-Laboratory Variability: While essential agreement between laboratories is generally high (95% for most antifungals), this compound shows somewhat lower inter-laboratory agreement (82%) in comparative studies [7]. Laboratories should participate in proficiency testing programs when available and perform regular comparisons with reference laboratories to ensure consistent performance.
Detection and interpretation of this compound resistance requires special consideration of several factors:
FKS Mutation Screening: For isolates with elevated this compound MICs (exceeding WT-UL values), FKS gene sequencing should be performed, focusing on known hotspot regions (HS1 and HS2 for C. albicans; FKS1 and FKS2 HS1 and HS2 for C. glabrata) [5] [3]. The specific mutation location significantly impacts this compound susceptibility, with hotspot start sequence mutations (e.g., F659 in C. glabrata, F641 in C. albicans) associated with higher MIC increases than hotspot center mutations [5].
Quality Control Failures: If QC results consistently fall outside acceptable ranges, laboratories should systematically evaluate potential causes including preparation of stock solutions, dilution accuracy, inoculum density, incubation conditions, and endpoint determination criteria. Comparison with a reference laboratory may be necessary to resolve persistent problems.
Species-Specific Considerations: Some naturally less susceptible species (e.g., C. pararugosa, Cryptococcus species, and other rare yeasts) routinely exhibit this compound MICs >2 mg/L without acquired resistance mechanisms [6]. Laboratories should correctly identify these species to avoid misclassification as acquired resistance.
The following diagram illustrates the comprehensive workflow for this compound susceptibility testing and interpretation:
Figure 1: Comprehensive Workflow for this compound Susceptibility Testing and Interpretation
This compound represents a valuable addition to the antifungal armamentarium, particularly given its oral bioavailability and activity against many echinocandin-resistant strains. Robust susceptibility testing methods following standardized protocols are essential for appropriate clinical use and resistance monitoring. The EUCAST E.Def 7.3.2 method provides the most thoroughly validated approach for yeast testing, with established quality control ranges and wild-type upper limits for common Candida species. Continued surveillance of this compound susceptibility patterns and correlation with FKS mutations will be crucial as clinical use of this agent expands, particularly for invasive fungal infections where reliable susceptibility data directly inform therapeutic decisions.
Candida auris is a formidable emerging pathogen posing a serious global health threat due to its:
This resistance profile creates an urgent need for new antifungal agents, particularly those with novel mechanisms of action to which C. auris has not developed widespread resistance.
This compound is a first-in-class triterpenoid antifungal agent that represents a significant advancement in antifungal therapy [1] [3]. Its key characteristics are summarized below.
| Feature | Description |
|---|---|
| Drug Class | First-in-class triterpenoid [1] [4]. |
| Mechanism of Action | Inhibits (1→3)-β-D-glucan synthase, a key enzyme for fungal cell wall synthesis, leading to fungicidal activity [1] [3]. |
| Structural Note | Structurally distinct from echinocandins; binds to a partially overlapping but non-identical site on the target enzyme [1]. |
| Significance | Offers a lower potential for cross-resistance with echinocandins and is the first oral agent available with this mechanism of action [1] [3]. |
| Approval Status | FDA-approved for vulvovaginal candidiasis (VVC); under investigation for invasive infections including C. auris [3]. |
The following diagram illustrates the unique mechanism of action of this compound and its position relative to other antifungal classes.
The "Candidiasis Caused by Candida Auris" (CARES) trial (NCT03363841) was a pivotal Phase 3 study designed to evaluate the efficacy and safety of oral this compound in patients with documented C. auris infections [5].
Detailed Study Design
Patient Enrollment Criteria A summary of the key inclusion and exclusion criteria for the CARES trial is provided below.
| Category | Criteria |
|---|
| Key Inclusion | • Adults ≥18 years. • Documented candidiasis/candidemia caused by C. auris (positive culture within 7 days of screening). • Ability to take medication orally or via feeding tube. • On IV antifungals where long-term IV therapy is not feasible/desirable [5]. | | Key Exclusion | • Central nervous system (CNS) involvement of fungal disease. • Uncontrolled infection source (e.g., persistent catheter/device/abscess). • Hemodynamic instability requiring vasopressor support. • Severe abnormal liver tests (AST/ALT >10x ULN, bilirubin >5x ULN). • APACHE score >16 [5]. |
Dosing & Treatment Regimen The standardized dosing protocol used in the CARES trial is as follows [6]:
Evidence from the CARES trial and preclinical studies strongly supports the activity of this compound against C. auris.
Clinical Efficacy in the CARES Trial An interim analysis of the CARES trial showed promising results. In an early cohort of 10 patients who completed therapy, 8 achieved clearance of their C. auris infection [6]. On a broader aggregate basis, which included 74 treated patients, oral this compound provided clinical benefits in 86.5% of patients (64 out of 74), with 46 achieving a complete or partial response and 18 achieving a stable disease response [6].
In Vitro Susceptibility Data this compound demonstrates consistent and potent activity against C. auris in the laboratory.
In Vivo Efficacy in a Murine Model Supporting the clinical findings, a study in neutropenic mice infected with C. auris demonstrated that this compound was effective even when treatment was delayed by 24 hours [4].
The following workflow synthesizes the key stages of evidence generation for this compound, from basic research to clinical application.
This compound addresses a critical unmet need in the management of multidrug-resistant Candida auris infections. The CARES trial protocol provides a clear and validated framework for its use in a targeted patient population. As an oral drug with a novel mechanism, fungicidal activity, and demonstrated efficacy in both preclinical and early clinical settings, this compound is positioned to become a vital tool for treating these challenging infections, especially in cases involving echinocin-resistant strains or where long-term intravenous therapy is not feasible.
Ibrexafungerp represents a significant advancement in antifungal therapy as the first oral triterpenoid fungicidal agent approved for the treatment of vulvovaginal candidiasis (VVC) in over two decades. This novel compound possesses a unique mechanism of action that differentiates it from existing azole antifungals. This compound selectively inhibits the (1,3)-β-D-glucan synthase enzyme, which is essential for the biosynthesis of glucan polymers—critical structural components of the fungal cell wall. This targeted inhibition results in disruption of cell wall integrity, leading to osmotic instability and ultimately fungal cell death [1] [2]. Unlike fungistatic azoles that merely inhibit fungal growth, this compound demonstrates concentration-dependent fungicidal activity against a broad spectrum of Candida species, including many azole-resistant and echinocandin-resistant strains [2].
The pharmacological profile of this compound makes it particularly suitable for VVC treatment. Preclinical studies have demonstrated that the drug achieves vaginal tissue concentrations two- to nine-fold higher than plasma levels, ensuring adequate drug delivery to the site of infection [1] [2]. Furthermore, its antifungal activity remains stable in the acidic vaginal environment (pH ~4.5) commonly associated with VVC, a potential limitation for some other antifungal agents [2]. These characteristics, combined with its oral administration route, position this compound as a valuable therapeutic option for women suffering from acute VVC, particularly those with contraindications to, or treatment failures with, existing azole therapies.
The VANISH clinical program consisted of two pivotal Phase 3 studies (VANISH 303 [NCT03734991] and VANISH 306 [NCT03987620]) that employed nearly identical methodologies. Both were randomized, double-blind, placebo-controlled superiority trials conducted across multiple centers. VANISH 303 was exclusively conducted at sites in the United States, while VANISH 306 included sites in both the United States and Bulgaria [1] [3]. The studies followed a parallel-group design with patients randomized in a 2:1 ratio to receive either this compound or matching placebo. This allocation ratio was selected to increase the safety database for the investigational drug while maintaining statistical power to detect significant differences between groups. To ensure balanced allocation, randomization was stratified according to the presence or absence of diabetes mellitus—a known risk factor for VVC that could potentially influence treatment outcomes [1] [2].
The double-blind nature of the trials was rigorously maintained through several measures. All site and sponsor personnel, with the exception of an unblinded team member responsible for drug distribution logistics, remained blinded to treatment assignments throughout the study. To support this blinding, the appearance of the active and placebo dose forms was identical, both provided by SCYNEXIS, Inc. [1]. This methodological rigor minimized potential bias in both the administration of the intervention and the assessment of outcomes, strengthening the validity of the study results.
The VANISH studies employed strict inclusion and exclusion criteria to define a homogeneous patient population with confirmed acute VVC while minimizing confounding factors. Key inclusion criteria required participants to be postmenarchal females aged ≥12 years with a clinical diagnosis of acute VVC confirmed by both symptoms and microbiological testing. Specifically, eligible patients had to present with a composite vulvovaginal signs and symptoms (VSS) score ≥4 with at least two individual signs or symptoms rated as moderate or severe (score ≥2) [1] [2]. Microbiological confirmation required a positive microscopic examination with 10% potassium hydroxide revealing yeast forms, along with a normal vaginal pH (≤4.5). Women of reproductive potential were required to use acceptable contraceptive methods throughout the study period [1].
Exclusion criteria were designed to eliminate potential confounders and protect vulnerable populations. Key exclusions included pregnancy or lactation, any condition that could interfere with the diagnosis or evaluation of treatment response (including mixed vaginal infections), and use of antifungal treatments (systemic or vaginal) within 28 days of baseline [1] [2]. Additionally, patients with known HIV infection or those receiving immunosuppressive therapy were excluded, as immunocompromised status might affect treatment response. Those with a history of or active cervical or vaginal cancer were also excluded from participation [2].
Table 1: Key Eligibility Criteria for VANISH Studies
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Demographics | Postmenarchal females ≥12 years | Pregnancy or lactation |
| Disease Status | VSS score ≥4 with ≥2 signs/symptoms ≥2 | Mixed vaginal infections |
| Microbiological | Positive KOH microscopy; Vaginal pH ≤4.5 | Recent antifungal use (28 days) |
| Medical History | Normal immune status | HIV infection; Immunocompromised |
| Contraception | Use of effective contraception in reproductive-aged women | History of cervical/vaginal cancer |
The VANISH studies employed a comprehensive endpoint framework aligned with contemporary FDA guidance for VVC drug development [1]. The primary efficacy endpoint was the proportion of patients achieving clinical cure, defined as complete resolution of all vulvovaginal signs and symptoms of VVC (VSS score = 0) without the need for further antifungal therapy at the test-of-cure (TOC) visit (Day 11 ± 3) [1] [3]. This stringent definition of clinical cure represented a departure from earlier VVC trials, which often defined success as a VSS score ≤2, reflecting updated regulatory standards for demonstrating treatment efficacy [1].
Secondary endpoints provided additional dimensions for evaluating treatment response. These included: (1) mycological eradication—defined as a negative culture for Candida species at the TOC visit; (2) overall success—a composite endpoint requiring both clinical cure and mycological eradication; (3) clinical improvement—defined as partial or complete resolution of signs and symptoms (VSS score ≤1) at TOC; and (4) complete symptom resolution—assessed at the follow-up visit (Day 25 ± 4) to evaluate sustained treatment effect [1] [3] [2]. The selection of these endpoints provided a multidimensional assessment of treatment efficacy, capturing both immediate and sustained effects on clinical signs, symptoms, and microbiological eradication.
The studies implemented standardized assessment protocols to ensure consistent evaluation across multiple sites. The Vulvovaginal Signs and Symptoms (VSS) scale served as the primary assessment tool, evaluating three symptoms (burning, itching, and irritation) and three signs (edema, erythema, and excoriation/fissures). Each parameter was rated on a 4-point severity scale (0 = absent; 1 = mild; 2 = moderate; 3 = severe), yielding a composite score ranging from 0 to 18 [1] [2]. Patients recorded their symptoms in a daily diary from Day 1 through the TOC visit, providing longitudinal data on symptom progression and resolution.
Microbiological assessments followed rigorous standardized procedures. Vulvovaginal samples were obtained at baseline for local microscopic examination with 10% potassium hydroxide and for central laboratory culture and susceptibility testing. Follow-up cultures were performed at the TOC visit and, if symptoms were present, at the follow-up visit. Susceptibility testing was performed according to Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines [2]. The timing of these assessments aligned with FDA recommendations, with the TOC visit scheduled for 8-14 days post-treatment to evaluate early efficacy and the follow-up visit at 21-30 days to assess sustained response [1].
Figure 1: VANISH Study Workflow and Assessment Timeline - This diagram illustrates the sequential process from patient screening through follow-up, highlighting key assessment timepoints and primary outcomes.
The efficacy of this compound was consistently demonstrated across both Phase 3 trials. In the VANISH 303 study, 50.5% (95/188) of patients receiving this compound achieved the primary endpoint of clinical cure at the TOC visit, compared to only 28.6% (28/98) in the placebo group (P = 0.001) [2]. Similarly, the VANISH 306 study showed 63.3% (119/188) of this compound-treated patients attained clinical cure versus 44.0% (37/84) with placebo (P = 0.007) [3]. These results demonstrated statistical superiority of this compound over placebo for the primary endpoint in both trials, fulfilling regulatory requirements for efficacy demonstration.
Secondary endpoints consistently favored this compound across both studies. Mycological eradication rates were significantly higher with this compound than placebo in both VANISH 303 (49.5% vs. 19.4%, P < 0.001) and VANISH 306 (58.5% vs. 29.8%, P < 0.001) [3] [2]. The composite endpoint of overall success (clinical cure plus mycological eradication) was also significantly higher with this compound in both studies (36.0% vs. 12.6% in VANISH 303, P < 0.001; 46.1% vs. 28.4% in VANISH 306, P = 0.022) [3] [2]. Importantly, treatment effects were sustained through the follow-up period, with significantly higher rates of complete symptom resolution at Day 25 in this compound groups compared to placebo in both studies [3] [2].
A pre-specified pooled analysis of both VANISH studies provided greater statistical power for evaluating treatment effects across key subgroups. In the pooled population (n=558), this compound demonstrated significantly higher rates of clinical cure (56.9% [214/376] vs. 35.7% [65/182], P < 0.0001), clinical improvement (68.4% [257/376] vs. 45.1% [82/182], P < 0.0001), and mycological cure (54.0% [203/376] vs. 24.2% [44/182], P < 0.0001) compared to placebo [1] [4]. At the follow-up visit, sustained symptom resolution was significantly higher with this compound (66.8% [251/376] vs. 48.4% [88/182], P < 0.0001) [1].
Subgroup analyses from the pooled data demonstrated consistent treatment effects across diverse patient populations. Clinical cure rates were maintained regardless of race, body mass index, baseline symptom severity, or infecting Candida species [1]. Notably, patients with severe VVC (baseline VSS score ≥7) achieved clinical cure rates (56.2%) comparable to the overall population, with efficacy maintained even with increasing symptom severity [4]. Additionally, post-hoc analyses suggested activity against non-albicans Candida species, which often demonstrate reduced susceptibility to fluconazole [5]. This consistent treatment effect across subgroups reinforces this compound's utility in a broad VVC population, including challenging patient segments and potentially resistant pathogens.
Table 2: Pooled Efficacy Results from VANISH 303 and 306 Studies at Test-of-Cure (Day 11±3)
| Efficacy Endpoint | This compound (n=376) | Placebo (n=182) | P-value | Relative Risk (95% CI) |
|---|---|---|---|---|
| Clinical Cure (VSS=0) | 56.9% (214/376) | 35.7% (65/182) | <0.0001 | 1.59 (1.27-1.99) |
| Clinical Improvement (VSS≤1) | 68.4% (257/376) | 45.1% (82/182) | <0.0001 | 1.52 (1.25-1.84) |
| Mycological Cure | 54.0% (203/376) | 24.2% (44/182) | <0.0001 | 2.23 (1.69-2.95) |
| Overall Success | 43.9% (165/376) | 19.2% (35/182) | <0.0001 | 2.28 (1.65-3.16) |
Table 3: Sustained Efficacy at Follow-up (Day 25±4) and Subgroup Analyses
| Population/Endpoint | This compound | Placebo | P-value |
|---|---|---|---|
| Complete Symptom Resolution at Follow-up | 66.8% (251/376) | 48.4% (88/182) | <0.0001 |
| Black Patients - Clinical Cure | 54.8% (40/73) | Similar to overall | NS |
| BMI >35 - Clinical Cure | 54.5% (24/44) | Similar to overall | NS |
| Severe VVC (VSS≥7) - Clinical Cure | 56.2% (199/354) | Similar to overall | NS |
This compound demonstrated a favorable safety profile in the VANISH studies, with most adverse events being mild to moderate in severity and primarily affecting the gastrointestinal system. In the pooled safety analysis, the most commonly reported adverse events for this compound versus placebo were diarrhea (incidence ~12-25% across studies), nausea (~8-16%), abdominal pain (~3-7%), dizziness (≥2%), and vomiting (≥2%) [2] [5]. The gastrointestinal events were generally self-limiting and transient, with most cases resolving within one day without intervention [5]. This adverse event profile is consistent with the drug's mechanism of action and oral administration route.
The discontinuation rates due to adverse events were low across both studies. In VANISH 303, only 1.6% (3/188) of this compound-treated patients discontinued due to gastrointestinal adverse events, with all cases described as mild or moderate in severity [2]. Similarly, VANISH 306 reported low discontinuation rates, confirming the generally well-tolerated nature of the one-day treatment regimen [3]. No serious adverse events related to this compound were reported in either study, supporting its favorable safety profile for the treatment of acute VVC [3] [2].
Several key safety considerations warrant attention in clinical practice. This compound is contraindicated during pregnancy based on animal studies suggesting potential fetal harm [4] [6]. Therefore, pregnancy status should be verified in females of reproductive potential prior to initiating treatment, and effective contraception should be advised during therapy [6]. Additionally, this compound is contraindicated in patients with a history of hypersensitivity to the drug or its components [6].
This compound is primarily metabolized by CYP3A4 enzymes, necessitating dose adjustments when co-administered with strong CYP3A inhibitors. When administered concomitantly with strong CYP3A inhibitors (e.g., ketoconazole, clarithromycin), the this compound dose should be reduced to 150 mg twice daily for one day [4] [6]. Conversely, concomitant use with strong CYP3A inducers (e.g., rifampin, carbamazepine) should be avoided, as they may decrease this compound plasma concentrations, potentially reducing efficacy [6]. These pharmacological considerations are important for ensuring both safety and efficacy in diverse patient populations.
For researchers and clinicians implementing the this compound treatment protocol, the recommended dosage is 300 mg (two 150 mg tablets) taken twice daily for one day, for a total treatment dosage of 600 mg [4] [6]. Administration may occur with or without food, offering flexibility that may enhance patient compliance. The one-day oral regimen represents a significant advantage over longer treatment courses, potentially improving adherence compared to both topical formulations and longer oral antifungal regimens [1].
When applying this protocol in clinical practice or research settings, several practical considerations should be addressed. Prior to initiation, clinicians should confirm the diagnosis of VVC through appropriate microscopic examination and/or culture, assess for potential drug interactions, and verify pregnancy status in women of reproductive potential [6]. Patients should be counseled about the potential for gastrointestinal adverse effects, which are typically transient and self-limiting, as well as the importance of completing the full one-day regimen despite rapid symptom improvement [2] [5]. For patients requiring concomitant therapy with strong CYP3A inhibitors, the protocol should be modified to reduce the this compound dose to 150 mg twice daily for one day [6].
The efficacy and safety of this compound have been demonstrated across a diverse range of patient subgroups. Importantly, race and ethnicity did not significantly impact treatment response, with Black patients showing clinical cure rates comparable to the overall population (54.8%) [2]. Similarly, obese patients (BMI >35) responded similarly to the general population, with clinical cure rates of 54.5% [2]. This consistent treatment effect across demographics supports the broad applicability of the this compound protocol without need for dose adjustments based on race or body mass index.
For patients with severe disease (baseline VSS score ≥7), representing the majority (94.1%) of the pooled study population, this compound maintained clinical cure rates (56.2%) equivalent to the overall population, with efficacy preserved even with increasing symptom severity [4]. Additionally, while subgroup sizes were limited, this compound demonstrated potential activity against non-albicans Candida species, which often exhibit intrinsic resistance to fluconazole [5] [7]. A recent Phase 3 study in Chinese patients further confirmed that this compound maintained efficacy against fluconazole non-susceptible C. albicans [7]. These characteristics position this compound as a valuable option for challenging VVC cases that may not respond adequately to standard azole therapy.
Figure 2: this compound's Unique Pharmacological Profile - This diagram illustrates the key pharmacological advantages of this compound, including its fungicidal mechanism, favorable tissue distribution, and broad-spectrum activity.
The VANISH 303 and 306 trials established this compound as a safe, effective, and innovative treatment for acute vulvovaginal candidiasis, addressing an unmet medical need for novel antifungal agents with activity against resistant pathogens. The methodologically rigorous study design, incorporating contemporary FDA guidance endpoints and diverse patient populations, provides a robust foundation for both regulatory approval and clinical implementation. The one-day oral regimen offers a convenient alternative to existing therapies, while the novel fungicidal mechanism addresses potential resistance concerns with traditional azoles. For researchers and clinicians, these studies provide a comprehensive framework for understanding this compound's appropriate place in therapy and its application across diverse patient populations, including those with challenging clinical presentations or previous treatment failures.
This compound represents a first-in-class triterpenoid antifungal agent that inhibits (1,3)-β-D-glucan synthase, an enzyme essential for fungal cell wall synthesis [1] [2]. This novel mechanism of action differentiates it from azole antifungals and demonstrates potent activity against a broad spectrum of Candida species, including azole-resistant strains and echinocandin-resistant isolates [2] [3]. With approvals for vulvovaginal candidiasis (VVC) and recurrent VVC, and ongoing clinical investigations for invasive candidiasis including intra-abdominal infections, understanding the tissue penetration characteristics of this compound is crucial for optimizing its therapeutic application [1] [4]. These application notes consolidate experimental approaches and quantitative findings from preclinical and clinical studies evaluating this compound penetration at two key infection sites: vaginal tissue and intra-abdominal abscesses.
The primary objective of this technical document is to provide researchers with standardized methodologies for assessing this compound distribution in tissue infection models, complete with analytical techniques for quantifying drug exposure at the site of action. Additionally, we present comprehensive penetration metrics that demonstrate the superior pharmacokinetic properties of this compound compared to existing antifungal classes, supporting its development for difficult-to-treat fungal infections where tissue penetration has historically limited therapeutic success [5] [4].
Table 1: this compound Efficacy in Vulvovaginal Candidiasis Clinical Trials
| Study Reference | Patient Population | Dosing Regimen | Clinical Cure Rate | Mycological Eradication | Statistical Significance |
|---|---|---|---|---|---|
| Kow et al. (2024) [6] | Pooled RCTs (n=455) | 300 mg BID × 1 day | 65.4% | 58.8% | p<0.001 vs placebo |
| Phase 3 VANISH 306 [6] | VVC patients | 300 mg BID × 1 day | Significant improvement | Significant improvement | Superior to placebo |
| Phase 2 trial [2] | VVC patients | 300 mg BID × 1 day | Comparable to fluconazole (Day 10), superior (Day 25) | N/R | p<0.05 for Day 25 |
This compound demonstrates exceptional vaginal tissue penetration, achieving concentrations substantially higher than plasma levels, which correlates with its high clinical and mycological cure rates in VVC [6] [1]. This robust tissue distribution is attributed to its favorable pharmacokinetic properties, including high bioavailability and efficient partitioning into tissues [6]. The drug maintains enhanced activity at the acidic pH typically found in the vaginal environment during candidiasis, providing a therapeutic advantage over other antifungals in this specific infection niche [1]. The oral dosing regimen (300 mg twice daily for one day) achieves rapid and sustained fungicidal concentrations at the infection site, contributing to its efficacy against Candida albicans and non-albicans species, including azole-resistant strains [2].
Table 2: this compound Penetration in Intra-Abdominal Candidiasis Mouse Model
| Time Post-Dose | Lesion Concentration (μg/g) | Non-Lesion Concentration (μg/g) | Serum Concentration (μg/g) | Lesion-to-Serum Ratio |
|---|---|---|---|---|
| 1 hour | 0.2 | 17.7 | N/R | N/R |
| 3 hours | 2.5 | 78.1 | 1.695 (Cmax) | 1.47 |
| 6 hours | 3.8 | 86.6 | N/R | N/R |
| 24 hours (single dose) | 35.9 | 21.1 | 0.380 | 94.5 |
| 24 hours (after 2-day BID) | 18.2 | 13.2 | 0.224 | 81.3 |
| 48 hours (after 2-day BID) | 20.9 | 3.3 | N/R | N/R |
In a clinically relevant mouse model of intra-abdominal candidiasis (IAC), this compound exhibited a remarkable time-dependent accumulation within infected liver abscesses [5]. After a single oral dose (30 mg/kg), drug concentrations in lesions showed a significant increase between 6 and 24 hours post-administration, rising nearly 10-fold while concentrations in non-lesion tissues and serum declined simultaneously [5]. This pattern demonstrates prolonged drug retention and selective accumulation at the primary infection site. The exceptional lesion-to-serum ratio of approximately 100:1 at 24 hours post-dose far exceeds the penetration capabilities of currently available echinocandins, which show poor accumulation in intra-abdominal abscesses [5] [4].
When compared directly with micafungin (5 mg/kg QD) at humanized therapeutic doses, this compound (15 mg/kg BID) achieved significantly higher concentrations in both lesion and non-lesion areas of infected liver tissue after two days of treatment (18.2 ± 9.4 μg/g and 13.2 ± 4.0 μg/g versus 2.9 ± 1.1 μg/g and 0.3 ± 0.2 μg/g for micafungin, respectively) [5]. This superior distribution profile underscores this compound's potential as a promising therapeutic option for deep-seated intra-abdominal infections where conventional antifungals have limited efficacy due to inadequate tissue penetration [5] [4].
Figure 1: Experimental workflow for assessing this compound penetration in intra-abdominal abscesses using complementary analytical approaches.
This compound's distinct mechanism of action centers on inhibition of (1,3)-β-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis [1] [2]. While sharing the same enzymatic target as echinocandins, this compound binds at a partially overlapping but distinct site, resulting in differences in resistance profiles and antifungal activity [2]. This novel binding interaction explains its potent activity against echinocandin-resistant strains carrying FKS mutations, making it particularly valuable for treating infections caused by multidrug-resistant Candida species [5] [2]. The fungicidal nature of this compound's action, compared to the fungistatic activity of azoles, provides a significant advantage in eradicating established infections, particularly in immunocompromised hosts [1].
The pharmacological advantages of this compound extend beyond its novel mechanism to include favorable formulation options and tissue distribution characteristics. As one of the only non-azole antifungals with oral bioavailability, it addresses a significant limitation in long-term antifungal therapy [2] [3]. Its linear pharmacokinetics with a terminal half-life of 20-30 hours supports once- or twice-daily dosing, while its minimal drug-drug interactions (minimal impact on CYP450 enzymes) make it suitable for complex medication regimens [1] [2]. Furthermore, this compound's wide tissue distribution and selective accumulation at sites of infection, as demonstrated in both vaginal and intra-abdominal abscess models, position it as a promising therapeutic option for deep-seated fungal infections that have been historically difficult to treat due to limited drug penetration [5] [6].
Figure 2: this compound's mechanism of action and key pharmacological advantages contributing to its efficacy in tissue-based fungal infections.
The comprehensive penetration data and methodologies presented in these application notes support various research applications for this compound. For translational researchers, the protocols enable further investigation of this compound's distribution in additional infection models, including central nervous system infections, osteomyelitis, and pulmonary fungal infections [2] [3]. For clinical microbiologists, the tissue penetration profiles provide a mechanistic understanding of this compound's efficacy against difficult-to-treat fungal pathogens, particularly multidrug-resistant Candida auris and echinocandin-resistant C. glabrata [7] [4]. For pharmaceutical scientists, the analytical methodologies facilitate further pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens for both approved and investigational indications.
Future research directions should focus on several key areas: First, elucidating the precise molecular mechanisms governing this compound's selective accumulation in infected tissues, particularly the time-dependent penetration observed in abscess models [5]. Second, exploring combination therapy approaches that leverage this compound's unique mechanism with existing antifungals to prevent resistance emergence and enhance efficacy [2] [3]. Third, expanding penetration studies to additional sanctuary sites, including the central nervous system and bone, to support this compound's development for the most challenging invasive fungal infections [4]. The ongoing phase 3 trials for invasive candidiasis (MARIO and CARES) and invasive aspergillosis (SCYNERGIA) will provide critical clinical correlation to the preclinical penetration data summarized in these application notes [2].
This compound (sold under the brand name Brexafemme) is a first-in-class triterpenoid antifungal [1] [2]. It represents a significant advancement in the antifungal armamentarium due to its novel mechanism of action and oral bioavailability, offering a potential therapeutic option for infections caused by azole-resistant Candida species [3] [4].
1. Unique Mechanism of Action: this compound inhibits the synthesis of β-(1,3)-D-glucan, a key polymer essential for the structural integrity of the fungal cell wall. This leads to osmotic instability and cell lysis [1] [2]. While it targets the same enzyme as the echinocandin class (β-(1,3)-D-glucan synthase), it binds to a distinct site—the Rho1p regulatory subunit—rather than the Fks1p catalytic subunit targeted by echinocandins [1]. This difference is crucial, as it limits cross-resistance and allows this compound to remain active against many echinocandin-resistant strains [4] [2].
2. Spectrum of Activity and Efficacy Data: In vitro studies demonstrate that this compound has broad and potent activity against a range of Candida species, including strains resistant to other antifungals [4] [2]. Its activity extends to azole-resistant isolates and biofilm-forming Candida spp. [2]. The table below summarizes key in vitro efficacy data against various Candida species.
Table 1: In Vitro Activity of this compound Against Candida Species
| Pathogen | Notable Characteristics | This compound Activity |
|---|---|---|
| C. albicans | Most common cause of VVC [1] | MIC~90~: 0.125 mg/L [1] |
| C. glabrata | Often exhibits reduced azole susceptibility; can acquire echinocandin resistance [2] | Potent activity against most echinocandin-resistant isolates with FKS mutations; however, certain FKS2 mutations (e.g., F659del) can lead to significantly reduced susceptibility [2]. |
| C. krusei | Intrinsically resistant to fluconazole [3] | Active in in vitro studies [3] |
| C. auris | Multidrug-resistant emerging pathogen [2] | Potent activity against multidrug-resistant isolates, including those resistant to azoles and echinocandins [2]. |
3. Recent Development Status: As of April 2025, the U.S. Food and Drug Administration (FDA) has lifted a clinical hold on this compound. The developer, SCYNEXIS, is working to resolve a disagreement with its partner GSK regarding the Phase 3 MARIO study, which is evaluating the drug for invasive candidiasis. Despite this, GSK has reiterated its commitment to commercializing Brexafemme for vulvovaginal candidiasis (VVC) [5]. Furthermore, Hansoh recently received approval for this compound in China for acute VVC, indicating continued global development [5].
For researchers aiming to evaluate the efficacy of this compound against clinical isolates of azole-resistant Candida, the following general workflow is recommended. This protocol synthesizes standard mycological techniques with context from the available literature.
Diagram Title: Susceptibility Testing Workflow
Detailed Protocol:
Step 1: Strain Identification & Confirmation
Step 2: Confirm Azole Resistance Profile
Step 3: this compound Susceptibility Testing
Step 4 & 5: Determine MIC and Analyze Data
This compound (formerly SCY-078, MK-3118) is a first-in-class triterpenoid antifungal agent that represents a significant advancement in antifungal therapy. As a semi-synthetic derivative of enfumafungin, it forms the prototype of a novel antifungal class termed "fungerps" [1]. Approved for vulvovaginal candidiasis (VVC) in 2021 and recurrent VVC in 2022, its investigation for invasive candidiasis represents a crucial expansion of its clinical applications [2].
The compound's unique mechanism involves non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for fungal cell wall biosynthesis [1]. While both this compound and echinocandins target this enzyme, they bind to distinct but partially overlapping sites: this compound targets the Rho1p regulatory subunit, whereas echinocandins target the Fks1p catalytic subunit [2] [1]. This differential binding results in limited cross-resistance between these classes and maintains this compound's activity against many echinocandin-resistant strains [1].
Experimental Design and Protocol
Key Efficacy Findings this compound demonstrated dose-dependent efficacy in the C. auris disseminated infection model. All dose levels provided significant survival advantage compared to vehicle control immediately post-treatment (day 8). The higher doses (30 and 40 mg/kg) maintained significant survival benefit through the study endpoint (day 21), with the 40 mg/kg group showing a strong trend toward improved survival (P=0.0535) [3].
Kidney fungal burden assessment revealed significant reductions in colony counts across all this compound treatment groups compared to vehicle control. The 30 mg/kg and 40 mg/kg doses reduced fungal burden by >1.5 log₁₀ CFU/g and >2.5 log₁₀ CFU/g respectively compared to baseline levels at treatment initiation [3].
Table 1: In Vivo Efficacy of this compound Against C. auris in Murine Model
| Treatment Group | Dose Regimen | Survival Advantage (Day 8) | Survival Advantage (Day 21) | Kidney Fungal Burden Reduction (Day 8) |
|---|---|---|---|---|
| This compound | 20 mg/kg BID | Significant (P≤0.02) | Not significant | Significant |
| This compound | 30 mg/kg BID | Significant (P≤0.02) | Significant (P=0.037) | >1.5 log₁₀ CFU/g |
| This compound | 40 mg/kg BID | Significant (P≤0.02) | Trend (P=0.054) | >2.5 log₁₀ CFU/g |
| Caspofungin | 10 mg/kg QD | Significant (P=0.001) | Significant (P=0.001) | Not significant |
| Fluconazole | 20 mg/kg QD | Not significant | Not significant | No reduction |
Emerging data for the second-generation fungerp SCY-247 demonstrates maintained activity against echinocandin-resistant Candida glabrata in both in vitro susceptibility testing and murine infection models [4]. This suggests a potential class effect for fungerps against resistant Candida species, though this compound-specific data for this indication continues to accumulate.
The in vivo efficacy of this compound is supported by comprehensive in vitro susceptibility testing across diverse Candida species.
Table 2: In Vitro Activity of this compound Against Candida Species [5]
| Candida Species | Number of Isolates | This compound MIC Range (mg/L) | Modal MIC/MIC₅₀ (mg/L) | Geometric Mean MIC (mg/L) |
|---|---|---|---|---|
| C. albicans | 163 | 0.016-0.5 | 0.125/0.06 | 0.062 |
| C. parapsilosis | 108 | 0.03-≥8 | 0.5/0.5 | 0.274 |
| C. glabrata | 60 | 0.06-2 | 0.25/0.25 | 0.219 |
| C. tropicalis | 40 | 0.06-≥8 | 0.5/0.5 | 0.517 |
| C. krusei | 29 | 0.25-2 | 1/1 | 0.866 |
| C. orthopsilosis | 20 | 0.5-4 | 4/2 | 1.732 |
| C. auris | 22 | 0.25-1 | 0.5/0.5 | 0.5 |
This compound demonstrates potent activity against contemporary European blood isolates, with non-wild-type phenotypes observed in only 3.7% (16/434) of isolates [5]. The drug maintains activity against fluconazole- and echinocandin-resistant isolates, highlighting its potential for treating multidrug-resistant infections [5].
Against C. auris specifically, this compound MICs range from 0.25-2 μg/mL (MIC₅₀ and MIC₉₀ both 1 μg/mL) [3]. This consistent activity, even against isolates with elevated echinocandin MICs, underscores its potential utility in managing this emerging multidrug-resistant pathogen.
This compound's favorable pharmacokinetic profile supports its efficacy in invasive candidiasis models:
The following diagram illustrates this compound's unique mechanism of action and its relationship to resistance development:
This compound demonstrates a distinct resistance profile compared to echinocandins. While most FKS mutations conferring echinocandin resistance do not affect this compound susceptibility, specific mutations (particularly in FKS2 of C. glabrata) can impact fungerp activity [1]. Deletion mutations FKS1 (F625del) and FKS2 (F659del) lead to 40-fold and >121-fold increases in MIC₅₀ respectively [1].
This compound represents a promising therapeutic option for invasive candidiasis, particularly for infections caused by multidrug-resistant pathogens like C. auris and echinocandin-resistant C. glabrata. The established murine model provides a robust platform for evaluating its efficacy against these challenging infections.
The oral bioavailability of this compound differentiates it from echinocandins and offers potential for step-down therapy in invasive candidiasis, potentially reducing hospitalization durations and healthcare costs [1]. Its distinct binding site on the glucan synthase complex and activity against many echinocandin-resistant strains position it as a valuable addition to the antifungal armamentarium.
Future research directions should focus on:
The table below summarizes the core recommendations for managing the co-administration of ibrexafungerp with strong CYP3A4 inhibitors.
| Aspect | Recommendation |
|---|---|
| Interaction Type | Increased this compound exposure (AUC) due to inhibited metabolism [1] [2]. |
| Dosage Adjustment | Reduce this compound dose to 150 mg twice daily for one day (total daily dose of 300 mg) [1] [2]. |
| Concomitant Dosing | No dosage adjustment is warranted with weak or moderate CYP3A4 inhibitors [1] [2]. |
| Example Inhibitors | Drugs like ketoconazole and itraconazole are specified as strong CYP3A4 inhibitors that require this adjustment [3] [2]. |
The following table provides quantitative data on how a strong CYP3A4 inhibitor affects this compound's pharmacokinetic profile, supporting the need for dosage reduction.
| Pharmacokinetic Parameter | This compound Alone (Fasting) | With a Strong CYP3A4 Inhibitor |
|---|---|---|
| Area Under the Curve (AUC0-24) | 6,832 ng*h/mL (for VVC dosing) [4] | Increased exposure (specific multiple not quantified in results) [1]. |
| Maximum Concentration (Cmax) | 435 ng/mL (for VVC dosing) [4] | Information not explicitly provided in results. |
| Major Metabolic Pathway | Primarily metabolized by the CYP3A4 enzyme [4] [5]. | Metabolism is inhibited, leading to increased systemic exposure. |
For researchers and clinicians, here is a step-by-step protocol for managing this interaction:
The diagram below illustrates the metabolic interaction pathway.
The table below summarizes the official dosing recommendations for special populations and situations, based on clinical prescribing information [1] [2].
| Population / Situation | Recommended Dosing Adjustment | Evidence Level / Notes |
|---|---|---|
| Renal Impairment | No data available; no specific recommendation [1]. | Not studied. |
| Mild to Moderate Hepatic Impairment (Child-Pugh A or B) | No dosage adjustment recommended [1] [2]. | Pharmacokinetics not significantly altered. |
| Severe Hepatic Impairment (Child-Pugh C) | Not studied; no dosing recommendation available [1] [2]. | Use is not advised due to lack of data. |
| Concomitant Strong CYP3A4 Inhibitors (e.g., ketoconazole) | Reduce dose to 150 mg twice daily for 1 day [1] [2]. | Prevents increased ibrexafungerp exposure. |
| Concomitant Strong/Moderate CYP3A4 Inducers (e.g., rifampin, phenytoin) | Avoid co-administration [1] [2]. | Prevents reduced efficacy due to decreased this compound levels. |
For researchers investigating this compound's pharmacokinetics in special populations, here are key methodological approaches from published studies.
This methodology is critical for defining dosing adjustments, as DDIs are the primary documented reason for this compound dose modification.
This design directly assesses the need for dosing adjustments in this special population.
The diagram below illustrates the primary metabolic pathway of this compound and the key drug interactions that necessitate dosing adjustments.
This compound demonstrates in vitro activity against many echinocandin-resistant Candida strains, but the efficacy varies significantly depending on the specific FKS mutation and the fungal species [1].
The table below summarizes key in vitro activity data against various echinocandin-resistant Candida species.
| Candida Species | FKS Hotspot Mutation Location | Impact on this compound MIC (MIC50/90, mg/L) | Comparative Anidulafungin MIC (MIC50/90, mg/L) |
|---|---|---|---|
| C. glabrata [1] | HS1: F659 (Hotspot-start) | >4 / >4 | 1 / 4 |
| HS1: S663 (Hotspot-center) | 2 / 4 | 2 / 4 | |
| C. albicans [1] | HS1: F641 (Hotspot-start) | 2 / 4 | 0.25 / 1 |
| HS1: S645 (Hotspot-center) | 0.25 / 1 | 0.5 / 1 |
| Observations and Context |
|---|
| • Mutation Location is Crucial: Resistance is more pronounced for mutations at the hotspot-start (e.g., F659 in C. glabrata, F641 in C. albicans) compared to the hotspot-center (e.g., S663, S645) [1]. |
| • Species-Specific Effect: The activity of this compound appears more preserved in C. albicans, even for some hotspot-start mutations [1]. |
| • Low Rate of Non-Wild-Type Isolates: A large study of bloodstream isolates found very low percentages of this compound non-wild-type isolates: C. albicans (0.22%), C. glabrata (0.83%), and C. tropicalis (1.37%) [2]. |
Understanding the molecular mechanisms behind resistance is key for troubleshooting.
The following diagram illustrates the diagnostic and research workflow for investigating this compound resistance.
For researchers characterizing this compound resistance, here are the core methodologies.
For scientists designing experiments involving ibrexafungerp, its interactions with transport proteins like P-gp are a critical factor.
Here are answers to anticipated frequently asked questions for a technical support setting:
FAQ 1: What is the basic mechanism of P-glycoprotein (P-gp) that I need to understand for my experiments?
P-gp is an ATP-dependent efflux pump that moves a wide variety of xenobiotics out of cells [1]. The following diagram illustrates its core function:
FAQ 2: Are there any known drug-drug interactions with this compound that could affect my research results?
Yes. This compound is primarily metabolized by the enzyme CYP3A4 and its plasma concentration can be significantly affected by concomitant drugs [4] [2].
| Interacting Drug Type | Effect on this compound | Recommendation for Experimentation |
|---|
| Strong CYP3A Inhibitors (e.g., Ketoconazole, Itraconazole) | Significantly increases this compound concentration [2] [5]. | Dosage adjustment is required. Reduce this compound dose to 150 mg twice daily for one day [6]. | | Strong/Moderate CYP3A Inducers (e.g., Rifampin, Carbamazepine, St. John's Wort) | Likely to cause a significant reduction in this compound concentration [2] [5]. | Avoid concomitant administration. Use alternative drugs in your animal models or experimental protocols [2]. |
FAQ 3: What are the critical pharmacokinetic parameters of this compound for designing animal or in vivo studies?
Key pharmacokinetic parameters from clinical studies are summarized below. Note that these can vary between species.
| Parameter | Value (Standard VVC Dosing) | Note |
|---|---|---|
| Time to Max Concentration (Tmax) | 4–6 hours [4] | Slow absorption. |
| Terminal Half-Life | 20–30 hours [4] | Consider accumulation in multi-dose studies. |
| Protein Binding | >99% [5] | High; may influence free drug concentration. |
| Food Effect | Increases exposure (AUC ↑38%, Cmax ↑32% with high-fat meal) [5] | Control feeding conditions in studies. |
This guide addresses common experimental challenges related to this compound's properties.
| Problem | Possible Cause | Suggested Action |
|---|
| Unexpectedly low drug efficacy in an animal model. | Low oral bioavailability due to P-gp efflux in the gut [1], or interaction with other drugs/diet. | 1. Verify fasting/fed state of animals is consistent. 2. Review co-administered drugs for CYP3A induction effects [2]. 3. Consider P-gp knockout models or inhibitors to investigate its role. | | High variability in plasma drug concentrations. | Uncontrolled food intake (high-fat meals increase bioavailability) [5], or variable metabolic enzyme activity. | Standardize animal diet and fasting period prior to drug administration. | | Observed toxicity in a combination study. | this compound inhibiting P-gp or CYP enzymes, leading to increased levels of a co-administered drug [2]. | Check if the other drug is a known substrate for P-gp, OATP1B3, or CYP2C8/CYP3A4 and adjust its dosage accordingly. |
The safety of Ibrexafungerp in long-term therapy is supported by its use in Recurrent Vulvovaginal Candidiasis (RVVC), which requires a monthly dosing regimen over six months.
Here are practical strategies and experimental protocols you can implement to monitor and manage tolerability in a clinical or research setting.
Cmax) by 45% and the area under the curve (AUC) by over 40% compared to the fasting state [2]. While not directly a tolerability strategy, ensuring consistent administration conditions (e.g., always with food) could help maintain stable drug exposure and potentially mitigate concentration-dependent side effects.For researchers designing clinical trials or observational studies, here is a sample protocol framework for assessing this compound tolerability, synthesized from reported methodologies.
The following table outlines the key procedures for each phase of the tolerability assessment protocol.
| Phase | Key Procedures |
|---|
| Screening & Baseline | • Verify non-pregnant status in participants of reproductive age [3]. • Confirm diagnosis via potassium hydroxide (KOH) test and culture [1]. • Establish baseline vital signs and record pre-existing symptoms using a structured Vulvovaginal Signs and Symptoms Score [1]. | | Drug Administration | • Administer oral this compound with or without food, noting the condition for pharmacokinetic consistency [2] [3]. • Implement dose reduction to 150 mg twice daily if the participant is on strong CYP3A4 inhibitors [3]. | | Active Monitoring (e.g., First 7-14 days post-dose) | • Use participant diaries to track the frequency and severity of GI symptoms (nausea, diarrhea, abdominal pain), headache, and dizziness daily [2] [3]. • Conduct structured follow-up contacts (e.g., phone call or clinic visit) around Day 3-5 and Day 10-14 to actively inquire about AEs and adherence [1]. | | Long-Term & Endpoint Assessment (For multi-cycle studies) | • For monthly regimens, conduct clinic visits before each new cycle to assess overall status and any ongoing or new AEs [1]. • Specifically monitor for events like bacterial vaginosis, which may occur during maintenance phases [1]. • Perform a final Test-of-Cure (TOC) and safety evaluation 4 weeks after the last dose, analyzing the proportion of participants with clinical success and no recurrence [1]. |
Q1: What is the known teratogenicity risk associated with Ibrexafungerp? The prescribing information for this compound includes a warning that it should be used with caution in women who are or may become pregnant [1]. This caution is standard for many antifungals, including fluconazole, which is a known human teratogen at high doses. Non-clinical studies are a critical part of the risk assessment.
Q2: What risk mitigation strategies are mandated before administration? Clinical guidance requires verification of non-pregnant status prior to the administration of this compound [2]. This is a fundamental risk mitigation step in clinical practice for all women of reproductive potential.
Q3: How does this compound's safety profile compare to other antifungals? The primary safety concern for this compound differs from that of other drug classes. Its most common adverse effects are mild-to-moderate gastrointestinal events (e.g., diarrhea, nausea, abdominal pain), whereas drugs like fluconazole carry risks of hepatotoxicity and QTc prolongation [1] [2]. Teratogenicity is a shared concern that requires similar precautionary measures.
The tables below summarize key safety and pharmacokinetic data essential for risk assessment and experimental design.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) from Phase 3 Trials (VANISH 303) [1]
| Adverse Event | Incidence in this compound Group (%) |
|---|---|
| Diarrhea | 17% |
| Nausea | 12% |
| Abdominal Pain | 11% |
| Dizziness | 3% |
| Vomiting | 2% |
Table 2: Key Pharmacokinetic (PK) Parameters of this compound [2]
| PK Parameter | Value (Standard VVC Dosing) |
|---|---|
| AUC0–24 (fasting state) | 6832 ng*h/mL |
| AUC0–24 (fed state) | 9867 ng*h/mL |
| Maximum Concentration (Cmax) (fasting) | 435 ng/mL |
| Maximum Concentration (Cmax) (fed) | 629 ng/mL |
| Time to Cmax (Tmax) | 4–6 hours |
| Terminal Half-Life | 20–30 hours |
| Major Metabolic Pathway | CYP3A4 |
This protocol outlines a standard developmental and reproductive toxicity (DART) study design, which is critical for evaluating teratogenic risk in a non-clinical setting.
1. Objective: To evaluate the potential of this compound to cause embryofetal developmental toxicity, including structural malformations, in a relevant animal model.
2. Test System:
3. Dosing Regimen:
4. Endpoints and Analysis:
5. Data Analysis:
The following diagram illustrates a standardized workflow for teratogenicity risk assessment in drug development, which can be adapted for this compound.
The table below summarizes the core differences between ibrexafungerp and fluconazole based on the information available.
| Feature | This compound | Fluconazole |
|---|---|---|
| Drug Class | First-in-class triterpenoid [1] | Azole [1] |
| Mechanism of Action | Inhibits glucan synthase (enzyme for fungal cell wall synthesis), targets Rho1p regulatory subunit [1] | Inhibits ergosterol biosynthesis (key component of fungal cell membrane) [1] [2] |
| Primary Effect | Fungicidal [1] | Fungistatic [1] |
| Indications | Treatment of VVC & reduction of recurrent VVC (RVVC) incidence [1] | Treatment of VVC [3] |
| Standard VVC Dosage | 300 mg twice daily for 1 day (total dose: 600 mg) [1] [4] | Single 150 mg dose [1] |
| Efficacy against Fluconazole-resistant Strains | Shows in vitro activity [1] [4] | Not effective [5] |
| Common Adverse Effects | Gastrointestinal (nausea, diarrhea, abdominal pain), dizziness, headache [1] [4] | Gastrointestinal effects, hepatotoxicity, QTc prolongation [1] |
| Pregnancy Use | Contraindicated [4] | Can be used with caution [1] |
| Approximate Cost (Course) | ~$520 [4] | ~$10-$14 (generic) [1] [4] |
Clinical trials show that this compound is an effective treatment for VVC, with a potential longer-lasting effect than fluconazole in some studies.
The following diagram illustrates the distinct antifungal mechanisms of this compound and fluconazole on a Candida cell.
The table below summarizes the core characteristics that differentiate ibrexafungerp from echinocandins.
| Feature | This compound | Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin) |
|---|---|---|
| Drug Class | First-in-class triterpenoid antifungal ("fungerp") [1] | Cyclic lipopeptides [1] |
| Mechanism of Action | Inhibits β-(1,3)-D-glucan synthase (targets the Rho1p regulatory subunit) [1] | Inhibits β-(1,3)-D-glucan synthase (targets the Fks1p catalytic subunit) [1] |
| Spectrum | Broad activity against Candida and Aspergillus spp.; shows activity against azole- and echinocandin-resistant isolates, including C. auris and C. glabrata with FKS mutations [1] [2] | Broad activity against Candida and Aspergillus spp.; limited activity against C. parapsilosis complex; not active against Cryptococcus or mucorales [1] |
| Administration | Oral [3] [4] [1] | Intravenous only [1] |
| Bioavailability | Oral bioavailability [1] | Not orally bioavailable [1] |
To visually represent their distinct mechanisms, the following diagram illustrates how both drug classes inhibit the same enzyme complex but at different subunits.
Clinical studies and in vitro models provide direct comparisons of efficacy and insights into managing resistant infections.
A Phase 2 study (MSG-10) investigated oral this compound as step-down therapy following initial echinocandin treatment. The results demonstrated comparable success to the standard of care (fluconazole) [3].
| Treatment Arm | Favourable Global Response | Key Findings |
|---|---|---|
| This compound 750 mg daily | 86% (6 of 7 patients) | Well-tolerated; predicted to achieve target drug exposure in ~85% of the population [3]. |
| This compound 500 mg daily | 71% (5 of 7 patients) | - |
| Standard of Care (Fluconazole) | 71% (5 of 7 patients) | - |
A 2024 in vitro study challenged this compound against a library of 192 echinocandin-resistant Candida isolates. The data below shows its variable activity depending on the specific FKS hotspot mutation [5].
| Organism & Mutation Location | This compound MIC₅₀/₉₀ (mg/L) | Anidulafungin MIC₅₀/₉₀ (mg/L) |
|---|---|---|
| *C. glabrata* (HS1-Start: F659) | >4 / >4 | 1 / 4 |
| *C. albicans* (HS1-Start: F641) | 2 / 4 | 0.25 / 1 |
| *C. glabrata* (HS1-Center: S663) | 2 / 4 | 2 / 4 |
| *C. albicans* (HS1-Center: S645) | 0.25 / 1 | 0.5 / 1 |
The study concluded that this compound maintains in vitro activity against many echinocandin-resistant Candida strains, with the effect being more pronounced in C. albicans and strains harboring mutations in the center of the hotspot region [5].
For researchers designing studies, here are the methodologies from the cited key experiments.
The table below summarizes a direct comparison between oral ibrexafungerp and oral fluconazole, the standard of care, for the treatment of acute Vulvovaginal Candidiasis (VVC).
| Feature | This compound | Fluconazole |
|---|---|---|
| Approved Dosage for VVC | 300 mg twice daily for 1 day (total 600 mg) [1] [2] | Single 150 mg dose [2] |
| Mechanism of Action | Inhibits β-(1,3)-D-glucan synthase (fungal cell wall) [3] [2] | Inhibits ergosterol biosynthesis (fungal cell membrane) [2] |
| Estimated Drug Cost (US) | ~$520 for full course [1] | ~$10 for generic [1] |
| Clinical Cure Rate (Complete resolution of signs/symptoms) | ~57% at 8-14 days post-treatment [1] | Compared to 51.9% (this compound) vs. 58.3% (fluconazole) in one Phase 2 trial [1] |
| Need for Additional Antifungal Treatment | 3.7% of patients in a Phase 2 trial [1] | 29.2% of patients in the same Phase 2 trial [1] |
| Incremental Cost-Effectiveness Ratio (ICER) | £2,185.74 per unit of effectiveness (UK NHS analysis), indicating it is more costly and only slightly more effective than fluconazole [4] | Considered cost-effective in current guidelines [4] |
| Key Differentiating Value | Novel mechanism active against most azole- and echinocandin-resistant Candida species; oral alternative for resistant infections [3] [1] [2] | Established, effective, and low-cost first-line therapy [4] [1] |
For a rigorous comparison, it is important to understand the evidence behind the data in the table.
fks mutations that can lead to echinocandin resistance [3] [7]. This makes it a promising candidate for treating invasive infections where options are limited, though its cost-effectiveness in this setting remains an active area of research [8].This compound has a distinct but related mechanism of action compared to echinocandins, which explains its utility against some resistant strains. The following diagram illustrates this mechanism and the associated resistance pathways.
The diagram shows that while both drug classes inhibit the same enzyme complex, their binding sites only partially overlap. This is why some FKS hotspot mutations confer resistance to both echinocandins and this compound (e.g., F659del), while other mutations may affect susceptibility to only one class [3] [9]. This nuanced relationship is critical for understanding its place in therapy.
For researchers and drug development professionals, the key takeaways are:
The table below summarizes key in vitro susceptibility data for ibrexafungerp compared to the echinocandin anidulafungin against resistant Candida isolates. The data, primarily from a 2024 study, is presented as MIC50/90 values (the minimum inhibitory concentration required to inhibit the growth of 50% or 90% of the isolates, in mg/L) [1].
| Organism and FKS Mutation Location | Example Mutations | This compound MIC₅₀/₉₀ (mg/L) | Anidulafungin MIC₅₀/₉₀ (mg/L) |
|---|---|---|---|
| C. glabrata (HS-start) | F659V/DEL, F659S | >4 / >4 | 1 / 4 |
| C. glabrata (HS-center) | S663P/F | 2 / 4 | 2 / 4 |
| C. albicans (HS-start) | F641S | 2 / 4 | 0.25 / 1 |
| C. albicans (HS-center) | S645P/F | 0.25 / 1 | 0.5 / 1 |
Key insights from the data include:
Understanding the methodology behind this data is critical for its evaluation.
The following diagram illustrates this compound's mechanism and the basis for echinocandin cross-resistance and differences.
| Trial / Analysis | Patient Population | Treatment Regimen | Clinical Cure Rate (this compound) | Clinical Cure Rate (Placebo) | Result |
|---|---|---|---|---|---|
| Meta-Analysis [1] | VVC (4 RCTs) | 300 mg twice daily for 1 day | --- | --- | Pooled OR: 2.32 (95% CI: 1.80-2.98) |
| VANISH 303 (Phase 3) [2] | VVC | 300 mg twice daily for 1 day | 50.5% (Day 10-11) | 28.6% (Day 10-11) | P = 0.001 |
| VANISH 303 (Phase 3) [2] | VVC | 300 mg twice daily for 1 day | 59.6% (Day 25) | 44.9% (Day 25) | P = 0.009 |
| CANDLE (Phase 3) [3] | Recurrent VVC (RVVC) | 300 mg twice daily for 1 day, monthly for 6 months | 65.4% (Clinical success at Week 24) | 53.1% (Clinical success at Week 24) | P = 0.020 |
Mycological cure, which indicates eradication of the Candida organism, was also significantly higher with this compound. In the VANISH 303 trial, the mycological cure rate at day 11 was 49.5% for the this compound group versus 19.4% for the placebo group (P < 0.001) [2].
The robust efficacy data comes from well-designed, randomized, and controlled trials.
This compound's efficacy stems from its unique, fungicidal mechanism of action, which is distinct from that of azole antifungals.
The diagram below illustrates this mechanism and its strategic advantage.
| Feature | Ibrexafungerp | Azoles | Echinocandins |
|---|---|---|---|
| Drug Class | First-in-class triterpenoid ("fungerp") [1] | Azoles [2] | Echinocandins [3] |
| Mechanism of Action | Inhibits β-(1,3)-D-glucan synthase (non-competitive, binds Rho1p subunit) [2] [1] | Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis [2] [4] | Inhibits β-(1,3)-D-glucan synthase (competitive, binds Fks1p catalytic subunit) [3] [1] |
| Spectrum of Activity | Broad-spectrum: Candida spp. (including biofilms), Aspergillus spp., Pneumocystis spp. [3] [1] | Broad-spectrum: Candida spp., Aspergillus spp., and others [5] [4] | Broad-spectrum: Candida spp., Aspergillus spp. (fungistatic) [3] [5] |
| Key Resistant Pathogens | Mutations in FKS2 (primarily in N. glabrata) [3] [6] | Mutations in ERG11/CYP51, efflux pump upregulation [4] [6] | Mutations in FKS1/FKS2 hotspot regions [3] [5] |
| Activity vs. Resistant Strains | Retains activity against most azole-resistant and many echinocandin-resistant strains (limited cross-resistance) [3] [1] [6] | Varies by specific agent and resistance mechanism [4] | Limited activity against echinocandin-resistant strains (target-site mutation) [3] [5] |
| Administration | Oral [3] [7] | Oral and IV (agent-dependent) [5] | Intravenous only [3] [5] |
For researchers, a deeper look into the quantitative data and specific activity against resistant pathogens is crucial.
This compound demonstrates potent in vitro activity against a wide range of Candida species, including those with resistance to other drug classes [3] [1]. Its activity is particularly valuable against Candida auris and echinocandin-resistant Nakaseomyces glabrata (formerly C. glabrata) [5] [6].
The table below summarizes key Minimum Inhibitory Concentration (MIC90) data for comparison [2].
| Pathogen | This compound (MIC90 in mg/L) | Fluconazole (MIC90 in mg/L) | Caspofungin (MIC90 in mg/L) |
|---|---|---|---|
| Candida albicans | 0.125 [2] | 0.5 [2] | 0.125 [2] |
The following diagram illustrates the distinct molecular targets of this compound and echinocandins within the glucan synthase enzyme complex, and the genetic basis for resistance.
The distinct binding sites explain the limited cross-resistance between this compound and echinocandins. However, resistance can arise from specific mutations:
The data supporting these comparisons are derived from standard and advanced microbiological and molecular techniques:
The table below summarizes the key characteristics of ibrexafungerp against other common systemic antifungals, based on data from the search results.
| Drug Name | Drug Class | Common Indications | Commonly Reported Side Effects | Notable Warnings & Interactions | MIC90 for *C. albicans* | Estimated Cost (AWP) |
|---|---|---|---|---|---|---|
| This compound [1] [2] | Triterpenoid (glucan synthase inhibitor) | Vulvovaginal candidiasis (VVC), Recurrent VVC (RVVC) [2]. | Headache, dizziness, gastrointestinal-related effects (e.g., diarrhea, nausea, abdominal pain) [2]. | Primarily metabolized by CYP3A4; use with strong CYP3A4 inducers/inhibitors is not recommended. Verify non-pregnant status prior to administration [2]. | 0.125 mg/L [2] | $149.63 [2] |
| Fluconazole [1] [2] | Azole | Vaginal yeast infections, oropharyngeal candidiasis, cryptococcal meningitis [1]. | Gastrointestinal side effects, hepatotoxicity, QTc prolongation [2]. | Category D for pregnancy (positive evidence of risk) for most indications [1]. Multiple drug interactions. | 0.5 mg/L [2] | $13.93 [2] |
| Caspofungin [2] | Echinocandin (glucan synthase inhibitor) | Invasive candidiasis, aspergillosis (refractory). | Hypotension, peripheral edema, headache, skin rash, anemia, phlebitis [2]. | - | 0.125 mg/L [2] | $112.80 [2] |
| Micafungin [2] | Echinocandin (glucan synthase inhibitor) | Candidemia, esophageal candidiasis, prophylaxis. | Phlebitis, gastrointestinal side effects, hepatotoxicity [2]. | - | 0.016 mg/L [2] | $179.52 [2] |
This compound has a distinct mechanism of action that differentiates it from other major antifungal classes. The following diagram illustrates the key molecular targets.
Pathway Explanation: As a triterpenoid, This compound inhibits glucan synthase by binding to its Rho1p regulatory subunit [2]. This is a different target site from the echinocandins (e.g., caspofungin, micafungin), which inhibit the catalytic Fks1p subunit of the same enzyme [2]. Both mechanisms disrupt the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death. In contrast, azoles (e.g., fluconazole) target ergosterol biosynthesis inside the cell membrane by inhibiting lanosterol demethylase [2]. The fungal cell wall target of this compound is absent in human cells, which contributes to its limited direct toxicity to host cells [2].
For researchers, the methodology of pivotal trials is critical for evaluating the quality of supporting data. The phase 3 VANISH 303 trial is a key study supporting this compound's approval for VVC.
| Antifungal Agent | Mycological Eradication Rate | Study / Reference | Notes |
|---|---|---|---|
| Ibrexafungerp | 49.5% - 59.6% | Systematic Review & Meta-Analysis (4 RCTs) [1] | Pooled result from multiple studies. |
| This compound | 57.1% | VANISH 303 Trial (Day 10) [2] [1] | Statistically significant vs. placebo (29.1%) [2]. |
| This compound | 65.3% | VANISH 306 Trial (Day 10) [2] | Statistically significant vs. placebo (35.2%) [2]. |
| Fluconazole | 60.8% | Phase 2 Randomized Study [2] | Single 150 mg dose; compared to various this compound regimens. |
| Placebo | 29.1% - 35.2% | VANISH 303 & 306 Trials [2] | Baseline for efficacy comparison in pivotal trials. |
The efficacy data in the table above is primarily derived from two pivotal Phase 3 randomized, double-blind, placebo-controlled trials. Here are the key methodological details:
This compound is a first-in-class triterpenoid antifungal. Its distinct mechanism is a key differentiator from other drug classes, as illustrated below.
The diagram shows that this compound inhibits the fungal enzyme β-(1,3)-D-glucan synthase, which is crucial for synthesizing β-(1,3)-D-glucan, an essential polymer in the fungal cell wall [2]. This leads to cell wall disruption and fungal death.
The table below summarizes the key characteristics of different antifungal classes regarding their administration and tissue distribution, based on the available data.
| Antifungal Agent/Class | Route of Administration | Key Tissue Distribution Findings | Supporting Evidence |
|---|---|---|---|
| Ibrexafungerp | Oral [1] [2] | Excellent penetration in lungs, liver, and skin; distributes well to vaginal tissue [1] [3] [2]. | Preclinical animal models; PK studies in humans [1]. |
| Echinocandins (e.g., Caspofungin, Micafungin) | Intravenous (IV) only [4] [1] | Information on specific tissue concentrations in the search results is limited. Their use is constrained by the IV-only route [4]. | N/A | | Azoles (e.g., Fluconazole, Voriconazole) | Oral and IV [3] [5] | The search results confirm use for systemic infections but do not provide specific comparative tissue concentration data for the scope of this guide. | N/A | | Polyenes (e.g., Amphotericin B) | IV [5] [6] | Information on specific tissue concentrations in the search results is limited. | N/A |
A critical differentiator for this compound is its oral bioavailability, which allows for systemic distribution to deep tissues, unlike echinocandins which require intravenous administration [4] [1]. Its volume of distribution at steady state (Vdss) is approximately 600 L, indicating extensive distribution into tissues [2].
The following diagram illustrates the workflow for these tissue distribution studies:
This compound's ability to reach target tissues is underpinned by its unique chemical structure and mechanism.
The diagram below outlines this distinct mechanism of action.
For researchers and drug development professionals, the core advantages of this compound's tissue penetration are:
The following table summarizes key in vitro activity data for this compound against various Candida species, including C. auris, from European multicenter studies. The Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater potency [1] [2].
| Species | Number of Isolates Tested | Modal MIC / MIC₅₀ (mg/L) | MIC Range (mg/L) | Geometric Mean MIC (mg/L) |
|---|---|---|---|---|
| Candida auris | 22 | 0.5 | 0.25 - 1 | - |
| Candida albicans | 163 | 0.125 / 0.06 | 0.016 - 0.5 | 0.062 |
| Candida glabrata | 60 | 0.25 / 0.25 | 0.125 - 0.5 | - |
| Candida parapsilosis | 108 | 0.5 / 0.5 | 0.125 - ≥8 | - |
| Candida tropicalis | 40 | 0.5 / 0.5 | 0.06 - ≥8 | 0.517 |
A separate large-scale study of 1,965 contemporary Danish yeast isolates confirmed these findings, reporting a consistent modal MIC of 0.5 mg/L for C. auris* and aligning with the MIC profiles for other species [2]. The activity against *C. auris is particularly significant as this pathogen is often multidrug-resistant.
This compound's novel mechanism offers a potential advantage against resistant infections.
The quantitative data presented above was generated using standardized, reproducible protocols.
The distinct mechanism of this compound underpins its activity against resistant pathogens. The diagram below illustrates its target and the basis for its lack of cross-resistance with echinocandins.
This compound is a triterpenoid antifungal that inhibits the synthesis of β-(1,3)-D-glucan, a key polymer essential for fungal cell wall integrity. This action leads to osmotic instability, cell lysis, and death [5].
For researchers and drug development professionals, the data indicates that this compound is a promising candidate, particularly due to its: